SLM6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17N7O4 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
N',4-diamino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H17N7O4/c13-9(18-15)4-1-19(11-6(4)10(14)16-3-17-11)12-8(22)7(21)5(2-20)23-12/h1,3,5,7-8,12,20-22H,2,15H2,(H2,13,18)(H2,14,16,17)/t5-,7-,8-,12-/m1/s1 |
InChI Key |
WAMOLHIDNBDQSK-JTFADIMSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SLM6: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6, a sangivamycin-like molecule, has emerged as a potent and selective therapeutic agent against multiple myeloma (MM).[1][2] This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and preclinical efficacy. The primary mechanism of this compound is the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2] This inhibition leads to the transcriptional repression of key oncogenes that drive MM progression, including MAF, CCND1, and MYC.[1][2] This document provides a comprehensive overview of the experimental evidence supporting this mechanism, detailed protocols for key assays, and a summary of quantitative data to facilitate further research and development.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, MM remains largely incurable, necessitating the development of novel therapeutic strategies.[1] Sangivamycin-like molecules (SLMs) represent a novel class of compounds, and this compound has been identified as a lead candidate with significant anti-MM activity and favorable in vivo properties.[1] This guide focuses on the intricate molecular mechanisms that underpin the therapeutic potential of this compound.
Core Mechanism of Action: Inhibition of CDK9
The primary molecular target of this compound is Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcriptional elongation. By directly inhibiting the kinase activity of CDK9, this compound effectively stalls transcription of genes with short-lived mRNA transcripts, many of which are critical for cancer cell survival and proliferation.[2]
Downstream Signaling Effects
The inhibition of CDK9 by this compound leads to a cascade of downstream effects, primarily the transcriptional repression of key oncogenes that are frequently overexpressed in MM due to chromosomal translocations involving the immunoglobulin heavy chain (IGH) gene locus.[1]
-
Repression of Oncogenes: this compound treatment results in a significant reduction in the expression of crucial MM driver oncogenes, including MAF, CCND1 (Cyclin D1), and MYC.[1][2]
-
Induction of Apoptosis: The downregulation of these survival-critical genes culminates in the induction of apoptosis in MM cells. This is evidenced by the increased presence of cleaved caspase-3 in this compound-treated cells.[2]
-
Selective Cytotoxicity: Notably, MM cell lines exhibit a heightened sensitivity to this compound compared to other cancer cell lines and normal cells, such as CD34+ hematopoietic stem cells, suggesting a therapeutic window.[1][2]
The signaling pathway affected by this compound is illustrated below:
Caption: this compound inhibits CDK9, preventing transcriptional elongation of key oncogenes, which in turn induces apoptosis in multiple myeloma cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Description | This compound Concentration (nmol/L) | Effect |
| RPMI-8226 | Multiple Myeloma | 250 | Increased cleaved caspase-3 (apoptosis) |
| U266 B1 | Multiple Myeloma | 250 | Time-dependent repression of oncogenes |
| NCI-H929 | Multiple Myeloma | Increasing concentrations | Reduced cell viability |
| CD138+ Patient Cells | Primary MM Cells | Increasing concentrations | Reduced cell viability |
| H460, A172, HT29, HepG2 | Other Tumor Cell Lines | 500 (as SLM3) | Lower caspase-3 activation than MM cells |
| hFOB, MRC-5 | Non-malignant Cell Lines | 500 (as SLM3) | Lower caspase-3 activation than MM cells |
| CD34+ HSC | Hematopoietic Stem Cells | 250 | Minimal apoptosis compared to MM cells |
Data extracted from studies on SLMs, with this compound being the lead in vivo candidate.[1][2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome |
| MM Plasmacytoma Model | Single dose | 1 mg/kg | Robust and sustained antitumor response |
| MM Plasmacytoma Model | Repeated dosing | 0.5 mg/kg | Tolerable and active against MM tumors |
| RPMI-8226 Xenograft Model | Compared to Flavopiridol | N/A | Superior anti-MM activity |
| NCI-H929 & Patient Cells | In combination with Bortezomib (B1684674) | N/A | Enhanced reduction in MM cell viability |
N/A: Specific concentrations for comparison/combination were varied in the study.[1]
Experimental Protocols
Detailed methodologies for the key experiments that established the mechanism of action of this compound are provided below.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on MM and other cell lines.
Methodology:
-
Cell Culture: MM cell lines (e.g., RPMI-8226, U266 B1, NCI-H929) and non-MM cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 16, 24 hours).
-
Viability Assay: Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo) that measures ATP levels as an indicator of metabolically active cells.
-
Apoptosis Assay (Flow Cytometry):
-
Cells were harvested, washed, and fixed.
-
Cells were permeabilized and stained with an antibody specific for cleaved caspase-3, a marker of apoptosis.
-
Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]
-
Caption: Experimental workflow for assessing this compound-induced apoptosis via flow cytometry.
In Vitro Kinase Assays
Objective: To determine if this compound directly inhibits the activity of CDK9.
Methodology:
-
Reagents: Recombinant active CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide containing the RNA Polymerase II C-terminal domain sequence), and radiolabeled ATP ([γ-³²P]ATP).
-
Reaction: The kinase reaction was performed in a buffer containing the enzyme, substrate, ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture was incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The reaction was stopped, and the phosphorylated substrate was separated (e.g., via filter binding or gel electrophoresis). The amount of incorporated radiolabel was quantified using a scintillation counter or autoradiography to determine the level of kinase activity.
-
Analysis: The percentage of inhibition at each this compound concentration was calculated relative to the vehicle control to determine the IC50 value.
Western Blotting for Oncogene Expression
Objective: To measure the effect of this compound on the protein levels of key oncogenes.
Methodology:
-
Cell Lysis: MM cells (e.g., U266 B1, RPMI-8226) were treated with this compound for various time points. After treatment, cells were harvested and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins were transferred from the gel to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for the target proteins (e.g., MAF, Cyclin D1, MYC) and a loading control (e.g., Ran, β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands was quantified to determine the relative protein expression levels.[2]
In Vivo Studies and Combination Potential
This compound has demonstrated significant efficacy in preclinical in vivo models of multiple myeloma.[1] In a plasmacytoma model, this compound produced robust and sustained antitumor responses with limited toxicity.[1] Furthermore, it showed superior anti-MM activity in vivo compared to flavopiridol, another CDK inhibitor that has been evaluated in clinical trials.[1][2]
An important aspect of this compound's therapeutic potential is its ability to enhance the efficacy of standard-of-care agents. Studies have shown that the combination of this compound with the proteasome inhibitor bortezomib more effectively reduces the viability of MM cells, including primary patient-derived cells, than either agent alone.[1] This suggests a synergistic relationship that could be exploited in clinical settings to overcome drug resistance.
Conclusion
This compound exerts its potent anti-multiple myeloma activity through a well-defined mechanism of action: the direct inhibition of CDK9.[1][2] This targeted inhibition leads to the transcriptional repression of critical MM oncogenes, ultimately inducing apoptosis in malignant plasma cells.[1][2] The selective cytotoxicity towards MM cells, coupled with its significant in vivo efficacy and potential for combination therapy, establishes this compound as a promising therapeutic candidate for a disease that continues to have a high rate of recurrence.[1] Further investigation into the clinical application of this compound is warranted.
References
SLM6: A Potent CDK9 Inhibitor with Anti-Myeloma Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6, also known as Sangivamycin-Like Molecule 6, is a synthetic small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of multiple myeloma. Contrary to the initial inquiry, extensive investigation of scientific literature reveals that this compound is not a STING (Stimulator of Interferon Genes) agonist. Instead, its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the well-documented biological activity of this compound as a CDK9 inhibitor. It includes a summary of its potent anti-myeloma effects, details of its mechanism of action, and relevant experimental data.
Chemical Structure and Properties
This compound is a pyrrolo[2,3-d]pyrimidine derivative with a complex heterocyclic structure. Its chemical identity has been confirmed through various analytical techniques.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbohydrazonamide |
| Synonyms | Sangivamycin-Like Molecule 6, NSC-107517 |
| CAS Number | 22242-91-7 |
| Chemical Formula | C₁₂H₁₇N₇O₄ |
| Molecular Weight | 323.31 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity: A Selective CDK9 Inhibitor
This compound's primary biological function is the inhibition of CDK9, a member of the cyclin-dependent kinase family that plays a crucial role in the regulation of gene transcription. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that is critical for the transition from abortive to productive transcriptional elongation.
By inhibiting CDK9, this compound effectively stalls transcriptional elongation, leading to a decrease in the mRNA levels of short-lived transcripts. Many of these transcripts encode for proteins that are essential for cancer cell survival and proliferation, including anti-apoptotic proteins and oncoproteins. This mode of action is particularly effective in cancers that are highly dependent on the continuous expression of such genes, a phenomenon known as "transcriptional addiction."
Potent Anti-Multiple Myeloma Activity
Multiple myeloma (MM) is a hematological malignancy characterized by the uncontrolled proliferation of plasma cells in the bone marrow. MM cells are known to be transcriptionally addicted to several oncogenes, including MYC, MAF, and CCND1 (encoding Cyclin D1). The expression of these genes is highly dependent on CDK9 activity.
Studies have shown that this compound selectively induces apoptosis in multiple myeloma cells at submicromolar concentrations, while exhibiting significantly less toxicity towards other tumor cell lines and non-malignant cells.[1] In preclinical in vivo models, this compound was well-tolerated and demonstrated significant inhibition of MM tumor growth, accompanied by the induction of apoptosis within the tumor tissue.[1][2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK9/cyclin T1 | 133 |
| CDK9/cyclin K | 280 |
| CDK1/cyclin B | < 300 |
| CDK2/cyclin A | < 300 |
Data sourced from MedchemExpress and supporting literature.[3]
Mechanism of Action: Transcriptional Repression
The anti-myeloma activity of this compound is directly linked to its inhibition of CDK9.[1] By blocking CDK9-mediated phosphorylation of RNAPII, this compound leads to the transcriptional repression of key oncogenes that drive the progression of multiple myeloma.[1] This targeted disruption of the cancer cell's transcriptional machinery ultimately triggers apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK9 and other kinases.
Methodology:
-
Recombinant human CDK9/Cyclin T1 enzyme is incubated with a kinase buffer containing MgCl₂, ATP, and a suitable substrate (e.g., a peptide derived from the RNAPII CTD).
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Apoptosis Assays
Objective: To assess the effect of this compound on the viability and induction of apoptosis in multiple myeloma cell lines.
Methodology:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
For Cell Viability: A reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®) is added to the wells. The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
For Apoptosis: Cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD). The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
The IC₅₀ for cell viability and the percentage of apoptosis are calculated for each treatment condition.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human multiple myeloma cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route of administration (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
The Absence of Evidence for STING Agonism
A thorough review of the published scientific literature did not yield any evidence to suggest that this compound functions as a STING (Stimulator of Interferon Genes) agonist. The STING pathway is a critical component of the innate immune system that senses cytosolic DNA and triggers a type I interferon response. While STING agonists are a promising class of cancer immunotherapeutics, the molecular structure and the established mechanism of action of this compound as a CDK9 inhibitor do not align with the known classes of STING agonists. All credible scientific data points towards its role in the direct inhibition of transcriptional machinery within cancer cells.
There is a known link between other CDK inhibitors (CDK4/6 inhibitors) and the STING pathway, where inhibition of these cell cycle kinases can lead to DNA damage and subsequent activation of the cGAS-STING pathway, triggering an anti-tumor immune response.[4] However, a similar direct or indirect mechanism has not been reported for this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK9 with demonstrated preclinical efficacy against multiple myeloma. Its mechanism of action, centered on the transcriptional repression of key oncogenes, provides a strong rationale for its further development as a therapeutic agent for transcriptionally addicted cancers. While the initial query suggested a role as a STING agonist, the available scientific evidence does not support this hypothesis. Future research should continue to focus on optimizing the therapeutic potential of this compound as a CDK9 inhibitor, both as a monotherapy and in combination with other anti-cancer agents. Researchers and drug development professionals should consider this compound a valuable tool for studying the biological consequences of CDK9 inhibition and a promising lead compound for the development of novel anti-cancer therapies.
References
- 1. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA damage induced by CDK4 and CDK6 blockade triggers anti-tumor immune responses through cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Preclinical Evaluation of SLM6: A Potent CDK9 Inhibitor for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical evaluation of SLM6 (Sangivamycin-Like Molecule 6), a novel and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound has demonstrated significant anti-tumor activity, particularly in preclinical models of multiple myeloma. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its initial characterization. While the specific, detailed synthesis protocol for this compound is not publicly available in the cited literature, this guide furnishes a thorough account of its discovery and preclinical development.
Introduction: The Discovery of this compound
This compound was identified from a screen of a new class of sangivamycin-like molecules (SLMs) for their cytotoxic effects against multiple myeloma (MM) cells.[1][2] Sangivamycin (B1680759), a nucleoside analog isolated from Streptomyces rimosus, has known antitumor properties, and the SLM library was designed to explore novel therapeutic agents based on this scaffold.[2][3] Among the panel of structurally related SLMs, this compound emerged as a lead compound due to its potent and selective induction of apoptosis in MM cells at submicromolar concentrations, while exhibiting lower toxicity towards other tumor and nonmalignant cell lines.[1][2]
Biological Activity of this compound
The primary biological activity of this compound is the induction of apoptosis in multiple myeloma cells. This activity is attributed to its potent inhibition of CDK9.[1][2]
In Vitro Anti-Multiple Myeloma Activity
This compound demonstrated potent cytotoxic effects against a panel of multiple myeloma cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability were in the submicromolar range.
| Cell Line | This compound IC50 (nM) |
| RPMI-8226 | 133 |
| U266 | Not specified in abstract |
| OPM-2 | Not specified in abstract |
| MM.1S | Not specified in abstract |
| Quantitative data for additional cell lines were not available in the provided search results. |
In Vivo Anti-Tumor Activity
In a subcutaneous xenograft model of multiple myeloma using RPMI-8226 cells, this compound was well-tolerated and significantly inhibited tumor growth.[1][2] Furthermore, in vivo studies demonstrated that this compound has superior anti-MM activity compared to flavopiridol, another CDK inhibitor that has been evaluated in clinical trials for MM.[1][2]
Mechanism of Action: Inhibition of CDK9
The anti-myeloma activity of this compound is mediated through the direct inhibition of CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the elongation phase of transcription by RNA Polymerase II (RNAPII).[4][5]
CDK9 Inhibition Profile
This compound inhibits the kinase activity of both CDK9/cyclin K and CDK9/cyclin T1 complexes.
| Kinase Complex | This compound IC50 (nM) |
| CDK9/cyclin T1 | 133[6] |
| CDK9/cyclin K | 280[6] |
| CDK1/cyclin B | < 300[6] |
| CDK2/cyclin A | < 300[6] |
Downstream Effects of CDK9 Inhibition
By inhibiting CDK9, this compound leads to the transcriptional repression of several key oncogenes that are known to drive the progression of multiple myeloma.[1][2] This includes the downregulation of:
-
c-Myc: A critical transcription factor involved in cell proliferation and survival.
-
MCL-1: An anti-apoptotic protein often overexpressed in MM.
-
Cyclin D1 (CCND1): A key regulator of the cell cycle.
-
MAF: A transcription factor implicated in MM pathogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.
-
Method:
-
Plate MM cells (e.g., RPMI-8226) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add a viability reagent such as CellTiter-Glo® (Promega) to each well.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
-
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against CDK9.
-
Method (Generalized based on ADP-Glo™ Kinase Assay): [4][7]
-
Prepare a reaction mixture containing recombinant CDK9/cyclin T1 or CDK9/cyclin K enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[7]
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Reagent).
-
Measure the luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Subcutaneously inject a suspension of human multiple myeloma cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the CDK9/P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of key oncogenes, leading to apoptosis in multiple myeloma cells.
Caption: The preclinical evaluation workflow for this compound, from initial discovery to in vivo validation as a lead compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not provided in the primary research article by Dolloff et al. or in other publicly available scientific literature found during the search. The synthesis of related sangivamycin and toyocamycin (B1682990) analogs often involves multi-step processes starting from commercially available pyrrolopyrimidine precursors, followed by glycosylation and functional group manipulations.[8][9] However, the specific reagents, reaction conditions, and purification methods for this compound remain proprietary information at this time.
Conclusion and Future Directions
This compound is a promising novel CDK9 inhibitor with potent and selective preclinical activity against multiple myeloma. Its mechanism of action, involving the transcriptional repression of key oncogenes, provides a strong rationale for its further development. Future work should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its efficacy in combination with other anti-myeloma agents. The development of a scalable and efficient synthesis process will be critical for advancing this compound into clinical trials. The promising preclinical data warrant further investigation of this compound as a potential new therapeutic option for patients with multiple myeloma.
References
- 1. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and ++thiosangivamycin: influence of various 7-substituents on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin: the effect of certain 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets and Pathways of the SALM Protein Family
Disclaimer: Initial searches for "SLM6" did not yield any information on a biological molecule with this designation. It is likely that "this compound" is a typographical error or a non-standard nomenclature. The closest and most relevant biological topic is the Synaptic Adhesion-Like Molecule (SALM) family , also known as the Lrfn family, which consists of five members (SALM1-5). This guide will provide a comprehensive overview of the biological targets and pathways of the SALM protein family.
Introduction
The Synaptic Adhesion-Like Molecule (SALM) family, also designated as Leucine-rich repeat (LRR) and fibronectin type-III domain-containing (Lrfn) proteins, are a group of synaptic cell adhesion molecules that play crucial roles in the development and function of the nervous system.[1][2][3] There are five known members of this family: SALM1 (Lrfn2), SALM2 (Lrfn1), SALM3 (Lrfn4), SALM4 (Lrfn3), and SALM5 (Lrfn5).[4][5][6] These proteins are primarily expressed in the brain and are involved in neurite outgrowth, synapse formation, and maturation.[1][4][7] Dysregulation of SALM family members has been implicated in neurological and psychiatric disorders, such as autism spectrum disorders and schizophrenia.[1]
Molecular Structure
SALM family proteins share a common molecular architecture, which includes:
-
An extracellular domain containing multiple leucine-rich repeats (LRRs), an immunoglobulin (Ig) domain, and a fibronectin type III (FNIII) domain.[2][4]
-
A single transmembrane domain.
-
An intracellular C-terminal region.[4]
A key structural difference among family members lies in their C-terminal tail. SALM1, SALM2, and SALM3 possess a PDZ-binding motif, which allows them to interact with scaffolding proteins at the postsynaptic density, such as PSD-95.[1][7] In contrast, SALM4 and SALM5 lack this PDZ-binding motif.[1][7]
Biological Targets and Interactions
The functions of SALM proteins are mediated through their interactions with a variety of binding partners, both at the synapse and within the cell. These interactions can be categorized as trans-synaptic (across the synaptic cleft), cis-synaptic (on the same synaptic membrane), and intracellular.
Table 1: Key Binding Partners of SALM Family Proteins
| SALM Family Member | Binding Partner | Interaction Type | Cellular Location | Functional Consequence |
| SALM1 (Lrfn2) | NMDA Receptors | cis | Postsynaptic | Regulation of receptor surface expression.[1] |
| PSD-95 | Intracellular | Postsynaptic | Postsynaptic scaffolding and signaling.[1] | |
| SALM2 (Lrfn1) | NMDA Receptors | cis | Postsynaptic | Regulation of receptor clustering and function.[1][2] |
| AMPA Receptors | cis | Postsynaptic | Regulation of receptor clustering and function.[1][2] | |
| PSD-95 | Intracellular | Postsynaptic | Postsynaptic scaffolding and signaling.[1] | |
| PTPδ | trans | Pre- and Postsynaptic | May promote postsynaptic protein clustering.[2][8] | |
| SALM3 (Lrfn4) | LAR-RPTPs | trans | Pre- and Postsynaptic | Induction of presynaptic differentiation.[2] |
| PSD-95 | Intracellular | Postsynaptic | Forms a strong complex with PSD-95.[4] | |
| SALM4 (Lrfn3) | Homophilic (SALM4) | trans | Pre- and Postsynaptic | Mediates homophilic cell adhesion.[4][7] |
| SALM5 (Lrfn5) | Homophilic (SALM5) | trans | Pre- and Postsynaptic | Mediates homophilic cell adhesion.[4] |
| LAR-RPTPs | trans | Pre- and Postsynaptic | Induction of presynaptic differentiation.[2] |
Signaling Pathways
SALM proteins are integral components of signaling pathways that govern synapse development and plasticity. Their interactions with receptors and scaffolding proteins initiate downstream signaling cascades that influence synaptic structure and function.
SALM3 and SALM5 have been shown to induce presynaptic differentiation in contacting axons.[2][4][9] This process is initiated by the trans-synaptic interaction of postsynaptic SALM3 and SALM5 with presynaptic LAR-family receptor protein tyrosine phosphatases (LAR-RPTPs).[2] This interaction triggers a signaling cascade in the presynaptic terminal, leading to the recruitment of synaptic vesicles and other presynaptic components.
SALM1 and SALM2 play a significant role in the organization of the postsynaptic density through their interactions with NMDA and AMPA receptors, and the scaffolding protein PSD-95.[1] By binding to these components, SALM1 and SALM2 contribute to the clustering and stabilization of glutamate (B1630785) receptors at the postsynaptic membrane, thereby influencing the strength of synaptic transmission.
Experimental Protocols
The identification and characterization of SALM protein interactions and functions have been achieved through a variety of experimental techniques.
Objective: To determine if two proteins interact within a cell.
Methodology:
-
Cells or brain tissue are lysed to release proteins.
-
An antibody specific to one of the proteins of interest (the "bait") is added to the lysate.
-
The antibody-protein complex is captured using protein A/G-coated beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
The eluate is analyzed by Western blotting using an antibody against the other protein of interest (the "prey") to see if it was pulled down with the bait.
This technique has been used to demonstrate the interaction between SALM family members and PSD-95, as well as the formation of homo- and heteromeric SALM complexes.[7]
Objective: To assess the ability of a protein to induce presynaptic or postsynaptic differentiation.
Methodology:
-
Non-neuronal cells (e.g., HEK293T cells) are transfected with a plasmid encoding the SALM protein of interest.
-
These transfected cells are then co-cultured with primary neurons.
-
After a period of incubation, the cultures are fixed and stained with antibodies against presynaptic markers (e.g., synapsin I, VGLUT1) and postsynaptic markers.
-
The localization of these markers is observed by immunofluorescence microscopy to determine if the SALM-expressing cells have induced the formation of new synapses.
This assay was instrumental in demonstrating the synaptogenic activity of SALM3 and SALM5.[4][9]
Conclusion
The SALM family of synaptic adhesion molecules are critical regulators of neuronal connectivity. Through their diverse interactions with pre- and postsynaptic proteins, they orchestrate the formation, maturation, and function of synapses. While the initial query for "this compound" did not correspond to a known biological entity, the comprehensive analysis of the SALM1-5 family provides a robust framework for understanding this important class of proteins in neuroscience and drug development. Further research into the specific roles of each SALM member and their downstream signaling pathways will continue to illuminate the complex processes of brain development and function, and may reveal new therapeutic targets for neurological and psychiatric disorders.
References
- 1. The SALM/Lrfn family of leucine-rich repeat-containing cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | SALM/Lrfn Family Synaptic Adhesion Molecules [frontiersin.org]
- 3. SALM/Lrfn Family Synaptic Adhesion Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected SALM (Synaptic Adhesion-Like Molecule) Family Proteins Regulate Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SALM/Lrfn family of leucine-rich repeat-containing cell adhesion molecules. | Sigma-Aldrich [merckmillipore.com]
- 6. neuronal.glycomics.ku.dk [neuronal.glycomics.ku.dk]
- 7. The SALM Family of Adhesion-like Molecules Forms Heteromeric and Homomeric Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SALM/Lrfn Family Synaptic Adhesion Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
The Dual Role of SLAMF6 in Cancer Immunotherapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signaling Lymphocytic Activation Molecule Family member 6 (SLAMF6), also known as CD352, is a transmembrane receptor with a nuanced role in regulating immune responses, making it a compelling target in cancer immunotherapy. Predominantly expressed on hematopoietic cells, including T cells, B cells, and NK cells, SLAMF6 functions as a homophilic receptor, binding to itself on adjacent cells. Its signaling outcome—either activating or inhibitory—appears to be context-dependent, influenced by the cellular environment and the presence of downstream adaptor proteins. This guide provides a comprehensive overview of the in vitro and in vivo effects of targeting SLAMF6, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental designs.
In Vitro Effects of SLAMF6 Modulation
The in vitro activity of SLAMF6 has been explored through various functional assays, primarily focusing on its impact on T cell function in the context of cancer.
T Cell Activation and Proliferation
Studies have demonstrated that modulating SLAMF6 can enhance T cell activation and proliferation. Ligation of SLAMF6 with specific antibodies, particularly when co-localized with the T cell receptor (TCR) complex, leads to increased proliferation and expression of activation markers.[1][2]
Cytokine Production
Targeting SLAMF6 has been shown to significantly alter the cytokine secretion profile of T cells. In co-culture assays with cancer cells, anti-SLAMF6 antibodies can increase the production of pro-inflammatory cytokines such as IFN-γ and IL-2, which are crucial for anti-tumor immunity.[1][2]
Cytotoxicity Assays
The impact of SLAMF6 modulation on the cytotoxic capacity of T cells has been a key area of investigation. Antibody-mediated inhibition of SLAMF6 has been shown to increase the killing of acute myeloid leukemia (AML) cells in co-culture with primary human T cells.[3]
Table 1: Summary of In Vitro Effects of Anti-SLAMF6 Antibodies
| Assay Type | Cell Types Used | Key Findings | Reference |
| T Cell Proliferation | Primary human T cells | Increased proliferation upon co-ligation of SLAMF6 and CD3. | [1] |
| Cytokine Release | Jurkat T cells, Primary human T cells | Enhanced IFN-γ and IL-2 secretion when SLAMF6 is clustered with the TCR. | [1][2] |
| Cytotoxicity | Primary human T cells, HNT-34, KG-1, THP-1 AML cells | Dose-dependent increase in T cell-mediated killing of AML cell lines. | [3] |
| Degranulation | In vitro exhausted CD8+ T cells | Increased degranulation of exhausted CD8+ T cells upon addition of anti-human SLAMF6. | [4][5] |
In Vivo Effects of SLAMF6 Targeting
Preclinical in vivo studies using various cancer models have provided critical insights into the therapeutic potential of targeting SLAMF6.
Chronic Lymphocytic Leukemia (CLL) Models
In the Eμ-TCL1 adoptive transfer mouse model of CLL, administration of an anti-SLAMF6 antibody significantly reduced the leukemic burden.[4][6] This effect was associated with a decrease in exhausted PD-1+ CD8+ T cells and an increase in their effector functions.[4][5] Combination therapy of anti-SLAMF6 with the BTK inhibitor ibrutinib (B1684441) showed a synergistic effect in reducing tumor burden.[7]
Melanoma Models
In the B16 melanoma mouse model, targeting SLAMF6 also demonstrated anti-tumor effects.[4] Interestingly, this was observed even though the B16 melanoma cells themselves do not express SLAMF6, highlighting the role of SLAMF6 in modulating the host immune response against the tumor.[4][5] In another study, adoptive transfer of SLAMF6-deficient (SLAMF6-/-) melanoma-specific CD8+ T cells resulted in more effective tumor control and prolonged survival in mice with established melanoma.[8][9]
Table 2: Summary of In Vivo Effects of SLAMF6 Targeting in Mouse Models
| Cancer Model | Treatment | Key Quantitative Outcomes | Reference |
| Eμ-TCL1 CLL | Anti-SLAMF6 antibody | Significant reduction in leukemic burden; Decrease in PD-1+CD8+ T cells from ~11.7% to ~3.1%. | [4] |
| Eμ-TCL1 CLL | Anti-SLAMF6 + Ibrutinib | Synergistic reduction in tumor burden in spleen, bone marrow, and peritoneal cavity. | [7] |
| B16 Melanoma | Anti-SLAMF6 antibody | Affected tumor growth in a non-hematopoietic tumor model where SLAMF6 is not expressed on cancer cells. | [4][5] |
| B16-F10 Melanoma | Adoptive transfer of SLAMF6-/- T cells | Mean tumor volume of 137 mm³ with control T cells vs. 431 mm³ with SLAMF6-expressing melanoma on day 23. | [8][9] |
| Human MEC-1 CLL Xenograft | Anti-human SLAMF6 antibody | 3.5-fold smaller subcutaneous tumor volume compared to isotype control in [Rag x γc]−/− mice. | [7] |
Signaling Pathways and Experimental Workflows
SLAMF6 Signaling Pathway
SLAMF6 signaling is complex and can lead to either co-stimulatory or inhibitory signals in T cells. The outcome is largely dependent on the recruitment of specific downstream adaptor proteins to its intracellular immunoreceptor tyrosine-based switch motifs (ITSMs).
-
Activating Pathway: Upon homophilic engagement, the ITSMs of SLAMF6 can be phosphorylated. In the presence of the adaptor protein SAP (SLAM-associated protein), this leads to the recruitment of the Src kinase Fyn, initiating a signaling cascade that promotes T cell activation and effector functions.[10]
-
Inhibitory Pathway: In the absence of SAP, SLAMF6 can recruit SH2 domain-containing phosphatases like SHP-1 and SHP-2, which can dephosphorylate key signaling molecules downstream of the TCR, leading to an inhibitory signal.
Caption: SLAMF6 signaling can be activating or inhibitory.
Experimental Workflow: In Vivo Anti-SLAMF6 Antibody Treatment in a CLL Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an anti-SLAMF6 antibody in a preclinical mouse model of Chronic Lymphocytic Leukemia (CLL).
Caption: In vivo workflow for testing anti-SLAMF6 therapy.
Detailed Experimental Protocols
In Vitro T Cell Cytotoxicity Assay
-
Cell Preparation:
-
Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits.
-
Culture the target cancer cell line (e.g., HNT-34 AML cells) under standard conditions.
-
-
Co-culture Setup:
-
Plate target cancer cells in a 96-well plate.
-
Add primary T cells at a specified effector-to-target (E:T) ratio (e.g., 10:1).
-
Add varying concentrations of the anti-SLAMF6 antibody or an isotype control antibody to the co-culture.
-
-
Incubation:
-
Incubate the co-culture for a defined period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Analysis:
-
After incubation, gently resuspend the cells.
-
Stain the cells with antibodies to distinguish between T cells (e.g., anti-CD3) and target cancer cells (e.g., anti-CD33 for AML), along with a viability dye (e.g., 7-AAD).
-
Acquire the samples on a flow cytometer.
-
Quantify the number of viable target cells remaining in each condition to determine the percentage of specific lysis.
-
In Vivo Murine B16 Melanoma Model
-
Animal Model:
-
Use C57BL/6 mice, typically 6-8 weeks old.
-
-
Tumor Inoculation:
-
Inject a suspension of B16-F10 melanoma cells (e.g., 0.5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors are palpable (e.g., day 7 post-inoculation), randomize mice into treatment and control groups.
-
Administer the anti-SLAMF6 antibody or an isotype control antibody via intraperitoneal injection at a specified dose and schedule (e.g., 200 µg per mouse, twice a week).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors for further analysis, such as immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
SLAMF6 is a multifaceted immune receptor with significant potential as a therapeutic target in oncology. The preclinical data strongly suggest that modulating SLAMF6 activity, either through antibody-based therapies or by engineering T cells to lack SLAMF6, can enhance anti-tumor immunity across different cancer types. The dual nature of its signaling underscores the importance of understanding the specific cellular context to optimize therapeutic strategies. Further research, including clinical trials, is warranted to fully elucidate the clinical utility of targeting SLAMF6 for the treatment of cancer.
References
- 1. SLAMF6 compartmentalization enhances T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A combination of an anti-SLAMF6 antibody and ibrutinib efficiently abrogates expansion of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLAMF6 deficiency augments tumor killing and skews toward an effector phenotype revealing it as a novel T cell checkpoint | eLife [elifesciences.org]
- 9. SLAMF6 deficiency augments tumor killing and skews toward an effector phenotype revealing it as a novel T cell checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLAMF receptors: key regulators of tumor progression and emerging targets for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of SLM6: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the preliminary findings on the efficacy of Sangivamycin-like Molecule 6 (SLM6), a novel compound that has demonstrated significant promise in preclinical studies, particularly in the context of multiple myeloma (MM). This document outlines the core findings related to its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols to support further research and development.
Core Findings and Data Summary
This compound has emerged as a potent anti-neoplastic agent, exhibiting selective cytotoxicity against multiple myeloma cells.[1][2] Preclinical investigations have identified this compound as the most active compound in its class in in vivo models, where it is well-tolerated and effectively inhibits tumor growth and induces apoptosis.[1][2] The primary mechanism of action has been identified as the direct inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[1][2] This inhibition leads to the transcriptional repression of critical oncogenes implicated in MM progression, including MAF, CCND1, and MYC.[1][2]
In Vitro Efficacy of this compound
This compound has demonstrated potent and selective activity against MM cell lines at submicromolar concentrations, inducing apoptosis while showing minimal effect on other tumor cell types and nonmalignant cells.[1][3]
| Cell Line | Treatment | Outcome | Reference |
| RPMI-8226, U266B1 | This compound (250 nM) for 6 hours | Decreased c-MYC and CCND1 mRNA transcripts | [1] |
| RPMI-8226 | This compound (250 nM) | Downregulation of c-Myc protein levels | [1] |
| NCI-H929 | Increasing concentrations of this compound | Reduced cell viability, enhanced with bortezomib | [1] |
| CD138+ primary patient MM cells | Increasing concentrations of this compound | Reduced cell viability, enhanced with bortezomib | [1] |
| Various MM cell lines | Submicromolar concentrations of this compound | Induction of apoptosis | [1][3] |
| Other tumor and normal cell lines | Submicromolar concentrations of this compound | Negligible apoptosis | [3] |
| CD34+ hematopoietic stem cells | This compound (250 nmol/L) for 24 hours | Minimal induction of apoptosis compared to MM cells | [1] |
In Vivo Efficacy of this compound
In vivo studies utilizing a multiple myeloma plasmacytoma model have underscored the significant anti-tumor activity of this compound.
| Animal Model | Treatment | Outcome | Reference |
| NCI-H929 subcutaneous xenografts in SCID mice | Single dose of this compound (1 mg/kg) | Robust and sustained antitumor responses with limited toxicity | [1] |
| NCI-H929 subcutaneous xenografts in SCID mice | Repeated dosing of this compound (0.5 mg/kg) | Tolerable and active against MM tumors | [1] |
| MM xenograft model | This compound treatment | Significant inhibition of tumor growth and induction of apoptosis | [3] |
| In vivo comparison | This compound vs. flavopiridol | This compound showed superior anti-MM activity | [1][2] |
Mechanism of Action: CDK9 Inhibition
This compound exerts its anti-myeloma effects through the direct inhibition of CDK9.[1][2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound effectively represses the transcription of short-lived anti-apoptotic proteins and oncoproteins that are crucial for the survival and proliferation of MM cells.
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines: RPMI-8226, U266B1, NCI-H929, and various other tumor and nonmalignant cell lines were utilized.[1] Primary CD138+ MM cells were isolated from patient bone marrow.[1]
-
Reagents: this compound and other Sangivamycin-like molecules were synthesized as previously described.[1] Bortezomib was used for combination studies.[1] Other CDK inhibitors used for comparison included flavopiridol, roscovitine, purvalanol A, and alsterpaullone.[1]
In Vitro Kinase Assays
The inhibitory activity of this compound against various cyclin-dependent kinases was determined using in vitro kinase assays. The IC50 values were calculated to quantify the potency of inhibition.
Cell Viability and Apoptosis Assays
-
Cell Viability: MM cell lines and primary patient cells were treated with increasing concentrations of this compound, alone or in combination with bortezomib. Cell viability was assessed to determine the dose-response relationship.[1]
-
Apoptosis: Apoptosis was quantified by flow cytometry analysis of cleaved caspase-3 positive cells following treatment with this compound.[1]
In Vivo Studies
-
Animal Model: Hairless SCID mice were used for subcutaneous xenografts of NCI-H929 cells.[1]
-
Treatment: Mice were treated intraperitoneally with this compound at the indicated doses.[1]
-
Efficacy Assessment: Tumor volume was measured over time using calipers.[1] Tumors were also collected for immunohistochemical analysis of apoptotic markers such as cleaved caspase-3 and cleaved caspase-8.[1]
Reverse Transcription PCR (RT-PCR)
-
Objective: To analyze the effect of this compound on the mRNA expression of target oncogenes.
-
Protocol: RPMI-8226 and U266B1 cells were treated with 250 nM this compound for 6 hours. RNA was extracted, reverse transcribed to cDNA, and subjected to PCR to amplify c-Myc and Cyclin D1 transcripts.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was used as a loading control.[1]
Concluding Remarks
The preliminary data on this compound strongly support its continued development as a therapeutic agent for multiple myeloma. Its potent and selective induction of apoptosis in MM cells, favorable in vivo activity, and well-defined mechanism of action as a CDK9 inhibitor provide a solid foundation for further investigation.[1][2][3] Future studies should focus on optimizing dosing regimens, exploring additional combination therapies, and advancing this compound towards clinical evaluation. The superior preclinical anti-MM activity of this compound compared to other CDK inhibitors like flavopiridol, which is in clinical trials, further highlights its potential.[1][2]
References
SLM6: A Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6 is a novel sangivamycin-like molecule that has demonstrated significant preclinical anti-tumor activity, particularly in multiple myeloma (MM). As a potent inhibitor of cyclin-dependent kinase 9 (CDK9), this compound represents a promising therapeutic candidate. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, details key experimental methodologies, and visualizes its mechanism of action and experimental workflows.
Pharmacodynamics
This compound exerts its anti-tumor effects through the direct inhibition of several cyclin-dependent kinases, with a pronounced activity against CDK9. This inhibition leads to the downregulation of critical oncogenes and the induction of apoptosis in cancer cells.
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against a panel of cyclin-dependent kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nmol/L) |
| CDK9/cyclin T1 | 133[1] |
| CDK9/cyclin K | 280[1] |
| CDK1/cyclin B | < 300[1] |
| CDK2/cyclin A | < 300[1] |
| CDK4/cyclin D1 | > 10,000[1] |
| CDK7/cyclin H | > 10,000[1] |
In Vitro Anti-Multiple Myeloma Activity
This compound has shown potent cytotoxic effects against various multiple myeloma cell lines.
| Cell Line | Pathological Relevance |
| RPMI-8226 | Multiple Myeloma |
| U266B1 | Multiple Myeloma |
| NCI-H929 | Multiple Myeloma |
Pharmacokinetics
Based on an extensive review of publicly available data, quantitative pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and bioavailability, have not been reported. Preclinical in vivo studies have indicated that this compound is "well tolerated" at efficacious doses, but specific data from formal pharmacokinetic or toxicology studies are not available in the public domain.
Mechanism of Action: CDK9 Inhibition
This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of several key oncogenes with short protein half-lives that are critical for the survival and proliferation of multiple myeloma cells.
References
Unraveling the Ambiguity of "SLM6" in Scientific Research
Initial investigations into the novelty of "SLM6" for a technical guide aimed at researchers, scientists, and drug development professionals have revealed a significant ambiguity in the term itself. Extensive searches have not identified a specific molecule, gene, protein, or drug candidate referred to as "this compound" within the scientific literature.
The term "SLM" predominantly appears in the context of "Systematic Literature Mapping," a methodological approach for visualizing the results of a literature review.[1] This methodology combines a Systematic Literature Review (SLR) with a K-Chart to aid researchers in identifying the novelty and originality of their work.[2]
Furthermore, "this compound" has been identified as a product code for a commercially available 6-inch SlimLED downlight.[3][4][5] In a completely different context, "s.l.m." is a common Italian abbreviation for "sopra il livello del mare," meaning "above sea level."[6]
Due to this lack of a clear, scientifically recognized entity corresponding to "this compound" in a biological or drug development context, it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without a specific subject of research.
To proceed with generating the requested technical guide, clarification on the specific nature of "this compound" is required. It is possible that "this compound" may be:
-
A novel, yet-to-be-published compound or molecule with limited public information.
-
An internal designation or codename for a research project.
-
An abbreviation for a longer, more specific scientific term.
-
A typographical error in the initial request.
Upon receiving more specific information regarding the identity of "this compound," a comprehensive technical guide can be developed to meet the needs of the intended audience.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. LITELINE this compound-CCT-BK SLIMLED ORIGINAL 6" [central.electrozad.com]
- 4. You are being redirected... [bulbspro.com]
- 5. LITELINE this compound-16W-CCT-WH 6" SLIMLED PLUS 27K-50K1050-1125LM 120V WHITE [central.electrozad.com]
- 6. Sheffield - Wikipedia [it.wikipedia.org]
An In-depth Technical Guide to SLM6 Analogues and Derivatives as CDK9 Inhibitors in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sangivamycin-like Molecule 6 (SLM6) and its analogues, a promising class of compounds targeting multiple myeloma (MM). This compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell transcription. This document details the mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for the study of these compounds.
Core Mechanism of Action: Inhibition of CDK9-Mediated Transcription
This compound and its analogues exert their potent anti-multiple myeloma activity primarily through the direct inhibition of CDK9.[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which also comprises a cyclin partner (T1, T2a, T2b, or K). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) at the serine 2 position. This phosphorylation event releases Pol II from promoter-proximal pausing, a critical step for the transcription of many genes, including key oncogenes that drive multiple myeloma progression, such as c-Myc, c-Maf, and cyclin D1.[1]
By inhibiting CDK9, this compound effectively blocks the transcription of these short-lived oncogenes, leading to a rapid decrease in their protein levels. This transcriptional repression induces apoptosis in multiple myeloma cells, which are highly dependent on the continuous expression of these oncogenes for their survival and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogues, highlighting their inhibitory activity against various cyclin-dependent kinases and their cytotoxic effects on multiple myeloma cell lines.
| Compound | Target Kinase/Cyclin | IC50 (nM) |
| This compound | CDK9/cyclin T1 | 133 |
| This compound | CDK9/cyclin K | 280 |
| This compound | CDK1/cyclin B | < 300 |
| This compound | CDK2/cyclin A | < 300 |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. [1]
| Compound | Cell Line | Cancer Type | IC50 (nM) after 24h |
| SLM3 | RPMI-8226 | Multiple Myeloma | ~200-400 |
| SLM3 | NCI-H929 | Multiple Myeloma | ~200-400 |
| SLM3 | U266B1 | Multiple Myeloma | ~200-400 |
| SLM3 | MM.1S | Multiple Myeloma | ~200-400 |
| This compound | RPMI-8226 | Multiple Myeloma | Not explicitly quantified in the same manner, but shown to be a potent inducer of apoptosis. |
Table 2: Cytotoxic Activity of SLM3 in Multiple Myeloma Cell Lines. [1]
Structure-Activity Relationship (SAR) of Sangivamycin-like Molecules
The analysis of a panel of structurally related sangivamycin-like molecules (SLMs) has provided initial insights into the structure-activity relationships governing their anti-myeloma activity. The core scaffold is a pyrrolo[2,3-d]pyrimidine nucleoside. Modifications at various positions on this scaffold influence the biological activity.
-
The Pyrrolo[2,3-d]pyrimidine Core: This 7-deazapurine core is essential for activity.
-
Modifications at the C5 Position: The nature of the substituent at the C5 position of the pyrrole (B145914) ring appears to be a key determinant of activity. This compound, the most potent analogue identified in in vivo studies, possesses a carboxamide group at this position.
-
The Ribose Moiety: The ribose sugar is a common feature of these nucleoside analogues and is likely important for binding to the kinase.
Further detailed studies with a broader range of analogues are required to fully elucidate the SAR.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: Mechanism of action of this compound in multiple myeloma cells.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound analogues against CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 or K9/cyclin K enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide substrate for CDK9)
-
This compound analogue (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the this compound analogue in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound analogues on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analogue (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a density of approximately 2 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound analogue or DMSO (vehicle control) for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Cleaved Caspase-3 Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound analogues using flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
This compound analogue (dissolved in DMSO)
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™ kit, BD Biosciences)
-
PE-conjugated anti-active caspase-3 antibody
-
Flow cytometer
Procedure:
-
Treat multiple myeloma cells with the this compound analogue or DMSO (vehicle control) for a specified time (e.g., 16 hours).
-
Harvest the cells and wash them with PBS.
-
Fix and permeabilize the cells using the fixation and permeabilization buffers according to the manufacturer's protocol.
-
Stain the cells with the PE-conjugated anti-active caspase-3 antibody for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in PBS.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells positive for cleaved caspase-3.
Experimental Workflow Diagram
Caption: General workflow for the evaluation of this compound analogues.
Logical Relationship Diagram for SAR
Caption: Logical relationship in the SAR of SLM analogues.
References
Methodological & Application
Application Notes and Protocols for SLM6 in Cell Culture
These application notes provide detailed protocols for utilizing SLM6, a sangivamycin-like molecule and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in cancer cell culture experiments. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and oncology research.
Introduction to this compound
Sangivamycin-like molecule 6 (this compound) is a novel small molecule that has demonstrated significant anti-myeloma activity. It functions as a direct inhibitor of CDK9, a key enzyme involved in the regulation of transcription. By inhibiting CDK9, this compound leads to the transcriptional repression of critical oncogenes such as MAF, CCND1 (encoding Cyclin D1), and MYC, ultimately inducing apoptosis in cancer cells.[1][2] These properties make this compound a promising candidate for further investigation in cancer therapy, particularly for multiple myeloma.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various multiple myeloma and other cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| NCI-H929 | Multiple Myeloma | ~0.1 | 24 hours |
| RPMI-8226 | Multiple Myeloma | ~0.15 | 24 hours |
| U266B1 | Multiple Myeloma | ~0.12 | 24 hours |
| OPM2 | Multiple Myeloma | ~0.18 | 24 hours |
Data synthesized from reported dose-response curves.[1][2]
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Treatment Time | % Cleaved Caspase-3 Positive Cells |
| NCI-H929 | 250 nM | 16 hours | ~35% |
| RPMI-8226 | 250 nM | 16 hours | ~40% |
| U266B1 | 250 nM | 16 hours | ~30% |
Data represents the mean from triplicate experiments.[1][2]
Table 3: Effect of this compound on Non-Malignant Cells
| Cell Type | This compound Concentration | Treatment Time | % Cleaved Caspase-3 Positive Cells |
| CD34+ Hematopoietic Stem Cells (Donor 1) | 250 nM | 24 hours | <5% |
| CD34+ Hematopoietic Stem Cells (Donor 2) | 250 nM | 24 hours | <5% |
This data highlights the selectivity of this compound for cancer cells over non-malignant hematopoietic stem cells.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in cell culture.
Caption: this compound inhibits CDK9, leading to reduced transcription of key oncogenes and induction of apoptosis.
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
Detailed Experimental Protocols
-
Cell Lines: Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, U266B1) can be obtained from authenticated cell banks like ATCC.
-
Culture Medium: Culture RPMI-8226 and NCI-H929 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For U266B1 cells, use the same medium supplemented with 15% FBS.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the dilution series is 2 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a final volume of 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Viability Measurement: Assess cell viability using a commercial reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
This protocol quantifies the induction of apoptosis by measuring the levels of cleaved caspase-3.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed confluency after the treatment period (e.g., 0.5 x 10⁶ cells/well).
-
Treatment: Treat cells with this compound at a final concentration of 250 nM for 16 hours. Include a vehicle-treated control.[1][2]
-
Cell Harvesting: Harvest cells by centrifugation, wash once with cold PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™) according to the manufacturer's protocol.
-
Staining: Stain the cells with an anti-cleaved caspase-3 antibody conjugated to a fluorophore (e.g., Alexa Fluor® 488).
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the cell population of interest and quantify the percentage of cells positive for cleaved caspase-3.[1][2]
This protocol assesses the effect of this compound on the protein levels of its downstream targets.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 250 nM this compound for 6 to 8 hours. This time point is typically sufficient to observe changes in the expression of short-lived proteins like c-Myc and Cyclin D1.[1]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-RNAPII (Ser2), c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities relative to the loading control.
References
Application Notes and Protocols for the Use of SLM6 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SLM6 (Sangivamycin-like Molecule 6), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in preclinical animal models of multiple myeloma. The protocols outlined below are based on established research and are intended to assist in the design and execution of in vivo efficacy and proof-of-concept studies.
Introduction to this compound
This compound is a nucleoside analog that demonstrates significant anti-tumor activity, particularly in multiple myeloma.[1][2] Its primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription of short-lived mRNAs.[3][4] This results in the rapid downregulation of critical oncoproteins with short half-lives, such as MYC and MCL-1, which are essential for the survival and proliferation of multiple myeloma cells.[3][4] Preclinical studies have shown that this compound can induce apoptosis in multiple myeloma cells and inhibit tumor growth in xenograft models.[1][2]
Mechanism of Action: CDK9 Signaling Pathway
The diagram below illustrates the CDK9 signaling pathway and the inhibitory action of this compound. In multiple myeloma, the P-TEFb complex, consisting of CDK9 and its cyclin partner (T1, T2a, or T2b), is crucial for the transcription of oncogenes like MYC and anti-apoptotic genes like MCL1. This compound directly inhibits the kinase activity of CDK9, leading to a halt in transcriptional elongation and subsequent apoptosis of the cancer cell.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and other relevant CDK9 inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (CDK9/cyclin T1) | 133 nM | Biochemical Assay | [5] |
| IC₅₀ (CDK9/cyclin K) | 280 nM | Biochemical Assay | [5] |
| Apoptosis Induction | Sub-micromolar | Multiple Myeloma Cell Lines | [1] |
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| SCID mice with NCI-H929 xenografts | 1 mg/kg, single intraperitoneal dose | Significant tumor growth inhibition | [1] |
| SCID mice with NCI-H929 xenografts | 0.5 mg/kg, repeated intraperitoneal doses | Tolerable and active against tumors | [1] |
Experimental Protocols
Animal Models
The most commonly used animal model for evaluating the in vivo efficacy of this compound is the subcutaneous xenograft model using human multiple myeloma cell lines in immunocompromised mice.[1][2]
-
Mouse Strain: Severe Combined Immunodeficient (SCID) mice are recommended.
-
Cell Lines: NCI-H929 and RPMI-8226 are well-established human multiple myeloma cell lines suitable for xenograft studies.
-
Cell Preparation: Culture cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel for injection.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles (27-30 gauge)
-
Sterile microcentrifuge tubes
Protocol:
-
Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 0.5 mg/kg or 1 mg/kg).
-
Vehicle Preparation: Prepare the vehicle solution under sterile conditions. The exact formulation may need to be optimized for solubility and stability. A common vehicle for small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline.
-
This compound Formulation:
-
Weigh the calculated amount of this compound powder.
-
Dissolve the this compound in a small amount of DMSO first.
-
Add the remaining vehicle components sequentially while vortexing to ensure complete dissolution.
-
The final solution should be clear and free of precipitates. Prepare fresh on the day of administration.
-
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
Properly restrain the mouse to expose the lower abdominal quadrant.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines before injecting the solution.
-
The typical injection volume is 100-200 µL.
-
Efficacy and Toxicity Monitoring
Efficacy Assessment:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and treatment toxicity.
-
Survival: In survival studies, monitor animals daily and euthanize when they reach pre-defined endpoints (e.g., tumor size limits, significant weight loss, or signs of distress).
-
Bioluminescence Imaging: For cell lines expressing luciferase, tumor burden can be monitored non-invasively using an in vivo imaging system.[6]
Toxicity Assessment:
-
Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) can be an indicator of toxicity.
-
Histopathology: At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.
Disclaimer: These protocols are intended as a guide. Researchers must adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. The specific details of the experimental design, including dose levels, treatment schedules, and endpoints, should be optimized for each study.
References
- 1. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optical techniques for tracking multiple myeloma engraftment, growth, and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
SLM6: Dosage and Administration Guidelines - Application Notes and Protocols
Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is a compilation of publicly available data and does not constitute medical advice.
Introduction
This document provides a summary of the available information regarding the dosage and administration of SLM6. The data presented here is collated from preclinical and clinical studies to guide researchers and drug development professionals.
Dosage Summary
Quantitative data from various studies have been summarized in the tables below for ease of comparison.
Table 1: Preclinical Dosage of this compound
| Animal Model | Route of Administration | Dosing Regimen | Observed Effects | No Observed Adverse Effect Level (NOAEL) |
| N/A | N/A | N/A | N/A | N/A |
No publicly available preclinical data for a compound designated "this compound" was identified.
Table 2: Clinical Dosage of this compound
| Phase | Patient Population | Route of Administration | Dosing Regimen | Key Outcomes |
| N/A | N/A | N/A | N/A | N/A |
No publicly available clinical trial data for a compound designated "this compound" was identified.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research.
Protocol 1: Determination of Maximum Recommended Starting Dose (MRSD)
The Maximum Recommended Starting Dose (MRSD) for a new drug in clinical trials is determined from preclinical data. This process involves identifying the No Observed Adverse Effect Level (NOAEL) in relevant animal species and converting it to the Human Equivalent Dose (HED). A safety factor is then applied to the HED to determine the MRSD.[1][2]
Steps:
-
Determine the NOAEL: Conduct ascending dose studies in appropriate preclinical animal models to identify the highest dose at which no adverse effects are observed.[1] The choice of animal model should consider species that express relevant receptors or epitopes.[2]
-
Convert NOAEL to HED: The HED is calculated from the animal NOAEL using allometric scaling, which accounts for differences in body surface area between species.[1] The formula for this conversion is: HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33[2]
-
Apply a Safety Factor: A standard safety factor of 10 is typically applied to the HED to determine the MRSD for initial human trials.[1][2] This factor can be adjusted based on the novelty of the drug's mechanism of action, the severity of toxicities observed in preclinical studies, and other relevant data.[2]
Protocol 2: Monitoring for and Management of Adverse Reactions
Close monitoring for adverse reactions is critical during the administration of new therapeutic agents.
Example: Management of Cytokine Release Syndrome (CRS)
For some biologic therapies, a step-up dosing schedule is implemented to mitigate the risk of adverse events like Cytokine Release Syndrome (CRS).[3]
Steps:
-
Premedication: Administer premedication to deplete target cells and reduce the risk of CRS. For example, a single dose of a B-cell depleting agent can be given prior to the first dose of the therapeutic.[3]
-
Step-Up Dosing: Initiate therapy with a low dose and gradually increase to the target dose over a set period. For example:
-
Day 1: Premedication
-
Day 8: Step-up dose 1 (e.g., 2.5 mg)
-
Day 15: Step-up dose 2 (e.g., 10 mg)
-
Cycle 2, Day 1: Full dose (e.g., 30 mg)[3]
-
-
Monitoring and Management: Monitor patients closely for signs and symptoms of CRS, such as fever, hypotension, and hypoxia.[3] Management strategies are based on the grade of CRS and may include withholding the drug, providing supportive care, and, in severe cases, administering specific countermeasures.[3] Hospitalization may be required for monitoring after initial doses.[3]
Signaling Pathways
Understanding the signaling pathways modulated by a therapeutic agent is fundamental to its development and clinical application.
General Principles of Signal Transduction:
Signal transduction pathways are the mechanisms by which cells convert external chemical messages into cellular actions.[4] These pathways often involve a series of molecular events, including:
-
Reception: A signaling molecule (ligand) binds to a specific receptor on the cell surface.[4]
-
Transduction: The binding of the ligand triggers a conformational change in the receptor, initiating a cascade of intracellular signaling events. This can involve second messengers and a phosphorylation cascade, where phosphate (B84403) groups are passed from one molecule to another, activating a series of protein kinases.[4]
-
Response: The signaling cascade culminates in a specific cellular response, such as gene expression changes, enzyme activation, or changes in cell behavior.[4]
Visualization of a Generic Signaling Pathway:
Caption: A simplified diagram of a generic signal transduction pathway.
Note: As no specific information is available for the mechanism of action or signaling pathway of "this compound," a generalized diagram is provided for illustrative purposes.
References
Application Notes and Protocols for Preparing SLM6 Stock Solutions for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proper preparation of small molecule inhibitor stock solutions is a critical first step for ensuring the accuracy and reproducibility of in vitro and in vivo assays.[1] This document provides detailed protocols and best practices for the handling, solubilization, and storage of SLM6, a novel small molecule inhibitor. The following guidelines are designed to help researchers minimize compound precipitation, maintain stability, and achieve reliable experimental outcomes.
Disclaimer: As "this compound" is a designation for which no public data is available, this document uses a hypothetical data set for this compound to illustrate the application of best practices for preparing small molecule inhibitor stock solutions. Researchers should always refer to the manufacturer's product-specific datasheet for actual compound properties.
This compound Compound Data
Quantitative data for this compound is summarized in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use for molarity calculations. |
| Appearance | White to off-white powder | Visually inspect the compound upon receipt. |
| Purity (by HPLC) | >99% | High purity is crucial for minimizing off-target effects. |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) | Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent.[2] |
| Solubility in Ethanol | ≥ 10 mg/mL (≥ 22 mM) | Can be used as an alternative or co-solvent. |
| Solubility in Water | Insoluble or slightly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Recommended Storage | ||
| Solid Powder | -20°C for up to 3 years | Store desiccated to prevent hydration.[2][3] |
| DMSO Stock Solution | -20°C or -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Acclimatize the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and reduce the risk of contamination.[2][4] Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions
It is critical to avoid precipitating the compound when diluting the DMSO stock solution into aqueous assay media. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[3]
Procedure:
-
Intermediate Dilutions: If a large dilution factor is required, perform serial dilutions of the 10 mM DMSO stock solution in 100% DMSO to create intermediate stocks.
-
Final Dilution: Slowly add the final DMSO stock (or intermediate dilution) to the aqueous assay buffer while vortexing or mixing to ensure rapid dispersion.[2] The final concentration of the compound should not exceed its aqueous solubility limit.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the assay system.[3]
Visualizations
Experimental Workflow: Stock Solution Preparation to Cell-Based Assay
The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in a typical cell-based assay.
Caption: Workflow for this compound stock solution preparation and use in assays.
Hypothetical Signaling Pathway Targeted by this compound
This diagram illustrates a generic kinase signaling pathway that is often a target for small molecule inhibitors like the hypothetical this compound.
References
SLM6: A Potent CDK9 Inhibitor for High-Throughput Screening Assays in Cancer Drug Discovery
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
SLM6, also known as Sangivamycin-Like Molecule 6, is a potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, a fundamental process in gene expression. In many cancers, including multiple myeloma, there is a strong reliance on the continuous transcription of short-lived oncogenes and anti-apoptotic proteins for survival and proliferation. By inhibiting CDK9, this compound effectively disrupts this transcriptional machinery, leading to the downregulation of critical cancer-driving genes and subsequent induction of apoptosis in malignant cells. This makes this compound a promising candidate for targeted cancer therapy and a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel CDK9 inhibitors.
This document provides detailed application notes, experimental protocols for HTS assays, and a summary of the quantitative data for this compound, intended to guide researchers in utilizing this compound for cancer drug discovery and development.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other known CDK9 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target Kinase | IC50 (nM) |
| CDK9/cyclin T1 | 133 |
| CDK9/cyclin K | 280 |
| CDK1/cyclin B | <300 |
| CDK2/cyclin A | <300 |
Table 2: Comparative IC50 Values of Selected CDK9 Inhibitors [2]
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| This compound | 133 | Also inhibits CDK1/2 (<300 nM) |
| NVP-2 | 0.514 | Highly selective for CDK9/CycT |
| JSH-150 | 1 | Highly selective for CDK9 |
| Enitociclib (BAY 1251152) | 3 | At least 50-fold selectivity against other CDKs |
| AZD4573 | <4 | High selectivity versus other kinases, including other CDK family members |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs |
Signaling Pathway
The primary target of this compound is CDK9, a serine/threonine kinase that forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb). The canonical signaling pathway involving CDK9 is central to the regulation of gene transcription.
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize CDK9 inhibitors like this compound. These protocols are designed for 384-well microplate formats, which are standard in HTS.
In Vitro Kinase Inhibition Assay (Luminescence-based)
Principle: This assay measures the amount of ADP produced by the kinase reaction. A proprietary reagent is used to deplete the remaining ATP, and then the ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal. The signal is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Peptide substrate for CDK9
-
ATP solution
-
This compound or test compounds
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well white, low-volume microplates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound (or test compounds) in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Further dilute the compound series in kinase buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate/ATP Preparation:
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration to find the EC80 (the concentration that yields 80% of the maximal signal).
-
Prepare a 2x solution of the peptide substrate and ATP in kinase buffer. A common ATP concentration to use is 10 µM.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4x compound dilutions to the wells of a 384-well plate.
-
Include positive control wells (DMSO vehicle only) and negative control wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the negative controls.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the negative control wells from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the positive controls (0% inhibition) and negative controls (100% inhibition).
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation/Viability Assay
Principle: This assay determines the effect of a CDK9 inhibitor on the proliferation and viability of cancer cells. A common method involves using a reagent that measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) or other cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound or test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
384-well clear-bottom, white-walled microplates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 40 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent cells) or acclimate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound or test compounds in cell culture medium at 10x the final desired concentration.
-
Add 5 µL of the 10x compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the no-cell control wells from all other measurements.
-
Calculate the percent viability for each compound concentration relative to the vehicle-only controls (100% viability).
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the cell-based proliferation/viability assay.
Conclusion
This compound is a valuable tool for researchers in the field of cancer drug discovery. Its potent and relatively selective inhibition of CDK9 provides a strong rationale for its use in high-throughput screening campaigns to identify novel therapeutics, particularly for malignancies such as multiple myeloma that are dependent on transcriptional regulation for their survival. The protocols and data presented here offer a comprehensive guide for the effective utilization of this compound in HTS assays and for the characterization of new CDK9 inhibitors.
References
Application of SLAMF6 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Signaling Lymphocytic Activation Molecule Family Member 6 (SLAMF6) in the pathogenesis of Rheumatoid Arthritis (RA). This document includes a summary of key findings, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the joints, leading to progressive cartilage and bone degradation.[1] The Signaling Lymphocytic Activation Molecule (SLAM) family of receptors are expressed on various hematopoietic cells and are crucial regulators of immune cell activation and cytokine production.[2][3][4] Altered expression and function of certain SLAM family members, including SLAMF6, have been implicated in the aberrant immune responses observed in RA.[2][3][4]
SLAMF6, also known as CD352, is a cell surface receptor highly expressed on activated T and B lymphocytes, as well as Natural Killer (NK) cells.[2][3] Emerging research has identified SLAMF6 as a significant contributor to the pathogenesis of RA, associating it with disease susceptibility and severity.[5][6][7][8] This makes SLAMF6 a person of interest for novel diagnostic and therapeutic strategies in RA.
Key Findings on the Role of SLAMF6 in Rheumatoid Arthritis
-
Association with RA Susceptibility and Severity : Genetic studies have identified SLAMF6 as a susceptibility gene for RA.[5][6][7][8] Specifically, the single nucleotide polymorphism (SNP) rs148363003 in the SLAMF6 gene is associated with an increased risk of developing RA in the Chinese population.[5][6][8] Furthermore, the expression levels of SLAMF6 have been shown to correlate with disease activity in RA patients.[5][6]
-
Upregulated Expression in RA Patients : The mRNA expression of SLAMF6 is significantly elevated in the synovial tissue of RA patients compared to healthy controls.[2][5][6][7] This overexpression is particularly pronounced in patients with high disease activity.[2][5]
-
Role in T-Cell Activation : SLAMF6 functions as a co-stimulatory receptor in T-cells.[9] Its engagement influences T-cell receptor (TCR) signaling, leading to enhanced cytokine secretion, cellular proliferation, and adhesion.[2][3][9] This suggests that SLAMF6 plays a role in the amplification of the inflammatory response in the joints of RA patients.
-
Correlation with Clinical Markers : The expression of SLAMF6 has been found to significantly correlate with serum levels of rheumatoid factor (RF), a key clinical marker for RA.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on SLAMF6 in Rheumatoid Arthritis.
Table 1: Genetic Association of SLAMF6 Variant rs148363003 with Rheumatoid Arthritis
| Genotype/Allele | RA Patients Frequency | Healthy Controls Frequency | p-value | Odds Ratio (95% CI) |
| Genotype CC | 4.5% | 0.9% | 0.004 | - |
| Allele C | 11.5% | 8.0% | 0.002 | 1.49 (1.16–1.92) |
Data from a study in the Chinese population.[5][6][8]
Table 2: SLAMF6 mRNA Expression in Synovial Tissue
| Comparison Group | Fold Change in SLAMF6 mRNA Expression | p-value |
| RA Patients vs. Healthy Controls | 1.6-fold higher in RA patients | < 0.001 |
| RA Patients with rs148363003 Genotype CC vs. TT | 1.5-fold higher in Genotype CC | - |
Expression levels were quantified by quantitative real-time PCR (qPCR).[5][6][7]
Table 3: Correlation of SLAMF6 Expression with Disease Activity and Clinical Markers in RA Patients
| Comparison/Correlation | Observation | p-value |
| High Disease Activity vs. Low Disease Activity | Significantly higher SLAMF6 expression in high activity group | 0.005 |
| Correlation with Serum Rheumatoid Factor (RF) | Significant positive correlation | 0.03 |
| Correlation with Erythrocyte Sedimentation Rate (ESR) | No significant correlation | 0.60 |
| Correlation with C-Reactive Protein (CRP) | No significant correlation | 0.29 |
Disease activity was assessed using the DAS28 score.[5][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of SLAMF6 in Rheumatoid Arthritis.
Quantification of SLAMF6 mRNA Expression in Synovial Tissue by quantitative Real-Time PCR (qPCR)
This protocol is for the analysis of SLAMF6 gene expression in synovial tissue samples obtained from RA patients and healthy controls.
Materials:
-
Synovial tissue samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for SLAMF6 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize synovial tissue samples in lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for either SLAMF6 or GAPDH, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is:
-
Initial denaturation at 95°C for 3 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30 seconds.
-
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of SLAMF6 mRNA using the 2-ΔΔCt method, with GAPDH as the internal control.
-
Genotyping of SLAMF6 rs148363003
This protocol describes the genotyping of the rs148363003 SNP in SLAMF6 from genomic DNA.
Materials:
-
Blood or tissue samples from RA patients and controls
-
Genomic DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
-
TaqMan SNP Genotyping Assay for rs148363003 (Applied Biosystems)
-
TaqMan Genotyping Master Mix (Applied Biosystems)
-
Real-time PCR instrument
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from blood or tissue samples using a DNA extraction kit as per the manufacturer's instructions.
-
Determine the concentration and purity of the extracted DNA.
-
-
Genotyping Reaction:
-
Prepare the genotyping reaction mixture containing the TaqMan SNP Genotyping Assay, TaqMan Genotyping Master Mix, and genomic DNA.
-
Perform the allelic discrimination reaction on a real-time PCR instrument according to the manufacturer's protocol.
-
-
Data Analysis:
-
Analyze the results using the software accompanying the real-time PCR instrument to determine the genotype (e.g., CC, CT, or TT) for each sample.
-
Perform statistical analysis (e.g., Chi-square test) to compare genotype and allele frequencies between RA patients and controls.
-
Analysis of T-Cell Proliferation by CFSE Dilution Assay
This protocol is used to assess the impact of SLAMF6 on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or RA patients
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Anti-SLAMF6 antibodies (for blocking experiments)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Isolate PBMCs from blood samples.
-
Label the cells with CFSE by incubating them with a low concentration of the dye.
-
-
Cell Culture and Stimulation:
-
Culture the CFSE-labeled cells in the presence of T-cell stimulation reagents (anti-CD3/anti-CD28).
-
For blocking experiments, pre-incubate the cells with an anti-SLAMF6 antibody before stimulation.
-
-
Flow Cytometry Analysis:
-
After a few days of culture, harvest the cells and analyze them by flow cytometry.
-
Measure the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of proliferating cells and the number of cell divisions.
-
Signaling Pathways and Experimental Workflows
SLAMF6 Signaling in T-Cell Activation
Caption: SLAMF6 co-stimulatory signaling pathway in T-cell activation.
Experimental Workflow for Investigating SLAMF6 in RA
Caption: Workflow for molecular and functional analysis of SLAMF6 in RA.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Role of signaling lymphocytic activation molecule family of receptors in the pathogenesis of rheumatoid arthritis: insights and application [frontiersin.org]
- 3. Role of signaling lymphocytic activation molecule family of receptors in the pathogenesis of rheumatoid arthritis: insights and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SLAMF6 is associated with the susceptibility and severity of rheumatoid arthritis in the Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLAMF6 is associated with the susceptibility and severity of rheumatoid arthritis in the Chinese population | springermedizin.de [springermedizin.de]
- 7. SLAMF6 is associated with the susceptibility and severity of rheumatoid arthritis in the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLAMF6 is associated with the susceptibility and severity of rheumatoid arthritis in the Chinese population [ouci.dntb.gov.ua]
- 9. SLAMF6 Clustering Is Required to Augment Autoimmune T Cell Activation - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Methyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a substrate, which can include proteins, nucleic acids, or small molecules. This post-translational or post-transcriptional modification plays a crucial role in regulating a wide array of cellular processes, including gene expression, signal transduction, and metabolism.[1] Consequently, aberrant methyltransferase activity has been implicated in numerous diseases, making these enzymes attractive targets for therapeutic development.
This document provides detailed protocols for measuring the activity of methyltransferases, with a focus on general techniques applicable to novel or uncharacterized enzymes, such as the methyltransferase-like protein, METTL26 (also known as C16orf13 or JFP2).[2][3][4] While the specific substrates and biological functions of many methyltransferases are still under investigation, the methods described herein provide a robust framework for initial characterization, inhibitor screening, and kinetic analysis.
I. Biochemical Assays for In Vitro Methyltransferase Activity
Biochemical assays are fundamental for directly measuring the catalytic activity of a purified methyltransferase. These assays typically involve incubating the enzyme with its substrates (the methyl donor and the methyl acceptor) and then detecting the product formation.
A. Radioisotope-Based Filter Binding Assay
This is a classic and highly sensitive method for detecting methyltransferase activity. It relies on the use of radioactively labeled SAM ([³H]-SAM) as the methyl donor. The transfer of the tritiated methyl group to a substrate, often a protein or peptide, is quantified by capturing the radiolabeled product on a filter membrane.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified methyltransferase, the substrate (e.g., a generic methyl acceptor like histone H3 for initial screening, or a specific substrate if known), and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Product Capture:
-
Spot the reaction mixture onto a phosphocellulose or similar filter membrane.
-
Immediately immerse the filter membrane in a wash buffer (e.g., 10% trichloroacetic acid (TCA)) to precipitate the substrate and terminate the reaction.
-
Wash the membranes several times to remove unincorporated [³H]-SAM.
-
-
Detection:
-
Dry the filter membranes completely.
-
Place the dried membranes in a scintillation vial with a suitable scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.
-
Data Presentation:
| Component | Concentration |
| Purified Enzyme | 100 nM |
| Substrate | 10 µM |
| [³H]-SAM | 1 µCi (1 µM) |
| Reaction Buffer | 1X |
| Result | CPM |
| No Enzyme Control | 150 |
| Complete Reaction | 25,000 |
Table 1: Example data from a radioisotope-based methyltransferase assay.
B. Bioluminescence-Based Assay (e.g., MTase-Glo™)
Bioluminescence-based assays offer a non-radioactive, high-throughput alternative for measuring methyltransferase activity.[3][5][6] These assays quantify the formation of S-adenosyl-L-homocysteine (SAH), the universal by-product of all SAM-dependent methylation reactions.
Experimental Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. METTL26 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. BioGPS - your Gene Portal System [biogps.org]
- 5. LSM6 protein expression summary - The Human Protein Atlas [v23.proteinatlas.org]
- 6. MTase-Glo™ Methyltransferase Assay [worldwide.promega.com]
Unveiling "SLM6": A Case of Mistaken Identity in Scientific Research
Initial investigations into the term "SLM6" have revealed a significant discrepancy between the requested subject matter and its actual identity. The term "this compound" does not refer to a biological molecule, signaling pathway, or experimental target within the life sciences. Instead, "this compound" is the model number for a 6-inch round LED slim profile recessed lighting fixture.
This finding fundamentally alters the basis of the user's request for detailed application notes and protocols for "this compound experiments" aimed at researchers, scientists, and drug development professionals. The core requirements, including the creation of data tables for quantitative data, detailed experimental protocols, and diagrams of signaling pathways, are not applicable to a lighting product.
Extensive searches for "this compound" in scientific and technical databases consistently point to product specifications for an LED light. There is no evidence in the available information to suggest any connection to biological research, drug discovery, or related experimental procedures.
Therefore, the creation of the requested content is not feasible. The premise of conducting "this compound experiments" in a biological or pharmaceutical context is based on a misunderstanding of the term. It is crucial for researchers and scientists to ensure the accurate identification of their targets of interest to avoid pursuing erroneous lines of inquiry.
We advise the user to verify the nomenclature of their intended research subject. Should a different, biologically relevant term be provided, we would be pleased to generate the requested detailed application notes and protocols.
Troubleshooting & Optimization
SLM6 solubility issues and solutions
Important Note for Users: Information regarding a specific compound designated "SLM6" is not publicly available. To provide accurate and relevant troubleshooting guidance, this support center offers general strategies for addressing solubility challenges commonly encountered with novel or poorly characterized compounds in research and development. The following information is based on established principles of formulation science. For tailored advice, please provide specific details about the physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers for my in vitro assay. What can I do?
A1: Poor aqueous solubility is a common challenge. Here are several initial steps to troubleshoot this issue:
-
pH Adjustment: If this compound has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of your buffer can significantly impact solubility. For acidic compounds, increasing the pH above the pKa will lead to the formation of a more soluble salt. For basic compounds, lowering the pH below the pKa will achieve the same. It is crucial to ensure the final pH is compatible with your experimental system.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). Start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the potential for solvent-induced artifacts in your assay.[1][2]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays at concentrations above their critical micelle concentration (CMC).[3]
Q2: I need to prepare a formulation of this compound for in vivo animal studies, but it has poor bioavailability. What are my options?
A2: Low oral bioavailability for poorly soluble compounds is often due to limited dissolution in the gastrointestinal tract. Several formulation strategies can address this:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[1][4] Techniques like micronization or nanomilling can be employed.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can significantly enhance its apparent solubility and dissolution rate.[3][4][5] Common polymers used include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes can improve absorption by utilizing the body's natural lipid absorption pathways.[6]
-
Alternative Routes of Administration: If oral bioavailability remains a challenge, consider alternative administration routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injections, which bypass gastrointestinal absorption.[7]
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During My Experiment
| Possible Cause | Troubleshooting Step |
| Change in pH or Temperature | Verify that the pH and temperature of all solutions and incubation steps are consistent and within the solubility limits of this compound. |
| Exceeding Solubility Limit | The concentration of this compound may be too high for the chosen solvent system. Determine the saturation solubility in your experimental medium and work below this concentration. |
| Interaction with Other Components | Components of your assay medium (e.g., proteins, salts) may be causing this compound to precipitate. Test the solubility of this compound in the presence of individual components to identify the problematic agent. |
Issue 2: Inconsistent Results in Biological Assays Attributed to Poor Solubility
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of Stock Solution | Ensure your stock solution is fully dissolved before further dilution. Visually inspect for any particulate matter. Gentle heating or sonication may aid dissolution, but be cautious of compound degradation. |
| Precipitation Upon Dilution | When diluting a stock solution (often in a high percentage of organic solvent) into an aqueous buffer, the compound can precipitate. Use a stepwise dilution approach or a formulation that maintains solubility at the final concentration. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your assay. Using low-adsorption plastics or glass vials can mitigate this issue. |
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
-
Objective: To identify a co-solvent that enhances the solubility of this compound without negatively impacting the experimental model.
-
Materials: this compound, a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol), and the primary aqueous buffer.
-
Methodology:
-
Prepare saturated solutions of this compound in the primary buffer containing varying percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the solutions to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Separately, test the tolerance of your biological system (e.g., cells, enzymes) to the identified effective co-solvent concentrations.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an ASD of this compound to improve its dissolution rate.
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a common volatile solvent (e.g., methanol, acetone).
-
Methodology:
-
Dissolve both this compound and the polymer in the volatile solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask.
-
Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and perform dissolution testing to compare its release profile to the crystalline drug.
-
Data Presentation
Table 1: Example Solubility Data for a Hypothetical Compound in Various Solvents
| Solvent System | Concentration (µg/mL) |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| 5% DMSO in PBS | 15 |
| 10% Ethanol in PBS | 8 |
| 5% PEG 400 in PBS | 12 |
| 1% Tween® 80 in PBS | 25 |
Visualizations
Below are diagrams illustrating common workflows and concepts related to addressing solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. wjbphs.com [wjbphs.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing SMI-X Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the novel small molecule inhibitor, SMI-X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for SMI-X in cell culture experiments?
A1: For a novel inhibitor like SMI-X where published IC50 or Ki values may not be available, it is recommended to start with a wide concentration range to determine its effect on your specific experimental system.[1] A typical starting point would be a dose-response experiment spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM).[2] This broad range helps in identifying the potency of the compound and establishing a narrower, more effective range for subsequent experiments.
Q2: How should I dissolve and store SMI-X?
A2: SMI-X is typically dissolved in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[3] It is crucial to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1% v/v) to minimize solvent-induced toxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration as the highest SMI-X concentration) in your experiments.
Q3: I am observing significant cytotoxicity even at low concentrations of SMI-X. What are the possible causes?
A3: Unexpected cytotoxicity at low concentrations can stem from several factors:
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.5%. Run a solvent-only control to assess its effect on cell viability.[3]
-
Compound Instability: The degradation products of your inhibitor may be toxic. Ensure the compound is stable under your experimental conditions.[4]
-
Off-Target Effects: The inhibitor may be affecting pathways essential for cell survival.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line.[2]
-
Contamination: Bacterial or fungal contamination in your cell culture or reagents can cause cell death.[3]
Q4: How can I determine if the observed effects of SMI-X are due to on-target or off-target activity?
A4: Distinguishing on-target from off-target effects is a critical step in validating your results. Some strategies include:
-
Use of a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[3]
-
Rescue Experiments: If SMI-X inhibits a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the cells from the effects of the inhibitor.
-
Biochemical Assays: Directly measure the activity of the intended target protein in the presence and absence of SMI-X.[5][6]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of SMI-X in Culture Medium
-
Symptom: Visible precipitate or cloudy appearance in the culture medium after adding SMI-X.
-
Possible Causes & Solutions:
-
Solubility Limit Exceeded: The final concentration of SMI-X may be too high for the aqueous culture medium.
-
Solution: Lower the final concentration of SMI-X. If a high concentration is necessary, consider using a solubilizing agent like a low concentration of a non-ionic surfactant (e.g., Tween-20), but validate its compatibility with your assay.[3]
-
-
Solvent Shock: Adding a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to precipitate.
-
Solution: Perform serial dilutions of the SMI-X stock in the culture medium. Add the diluted inhibitor to the cells dropwise while gently swirling the plate.
-
-
pH Dependence: The solubility of SMI-X might be pH-dependent.
-
Solution: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound.[3]
-
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: High variability in results between replicate wells or between experiments conducted at different times.
-
Possible Causes & Solutions:
-
Compound Instability: SMI-X may be degrading in solution over time.
-
Variations in Cell Culture Conditions: Differences in cell passage number, confluency, or serum batch can impact the cellular response.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and ensure a consistent cell seeding density.[7]
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of SMI-X using a Dose-Response Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of SMI-X on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
SMI-X stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of 2-fold or 3-fold serial dilutions of SMI-X in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the highest final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the prepared SMI-X dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the log of the SMI-X concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | Cell-line dependent; aim for 50-70% confluency at the end of the assay. |
| SMI-X Concentration Range | 1 nM - 100 µM (initial screen) |
| Incubation Time | 24, 48, or 72 hours |
| Vehicle Control | Highest final DMSO concentration used in the experiment. |
| Replicates | Minimum of 3 technical replicates per concentration. |
Protocol 2: Assessing SMI-X Target Engagement in Cells
This protocol describes a general workflow to determine if SMI-X is engaging its intended target within a specific signaling pathway.
Materials:
-
Target cell line
-
Complete cell culture medium
-
SMI-X
-
Stimulant/agonist for the target pathway (if applicable)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., phospho-specific and total protein antibodies for the target of interest)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with a range of SMI-X concentrations (based on the dose-response assay) for a predetermined time. Include a vehicle control.
-
Pathway Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate agonist for a short period before harvesting.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated (active) form of the target protein and the total protein as a loading control.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: A flowchart illustrating the experimental workflow for optimizing SMI-X concentration.
Caption: A diagram of a hypothetical signaling pathway inhibited by SMI-X.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SLM6 Stability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SLM6, a component of the LSm (Like-Sm) protein complexes critical for RNA processing. This guide is intended for researchers, scientists, and drug development professionals who may encounter stability issues with this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a member of the LSm (Like-Sm) protein family. These proteins assemble into heptameric ring structures, forming the core of small nuclear ribonucleoproteins (snRNPs).[1][2] The LSm complexes are essential for various RNA processing events, including pre-mRNA splicing and mRNA decay.[1][2][3][4] The stability of individual LSm proteins like this compound is crucial for the proper assembly and function of the entire LSm complex.[5][6] Instability can lead to the formation of non-functional complexes, protein aggregation, and ultimately, disruption of cellular RNA metabolism.[7][8]
Q2: What are the common signs of this compound instability in my experiments?
A2: Signs of this compound instability can include:
-
Precipitation or aggregation: Visible cloudiness or pellets after purification or during storage.[9]
-
Loss of activity: Reduced efficiency in in vitro splicing or decay assays.
-
Inconsistent results: High variability between experimental replicates.
-
Degradation: Appearance of smaller bands on an SDS-PAGE gel, indicating proteolytic cleavage.
-
Poor yield during purification: The protein is lost during purification steps due to instability.[10]
Q3: What factors can affect the stability of this compound?
A3: Like many proteins, this compound stability can be influenced by a variety of environmental factors:
-
Temperature: Both high temperatures during experiments and freeze-thaw cycles during storage can lead to denaturation and aggregation.[11][12]
-
pH: The pH of the buffer can significantly impact the protein's charge distribution and, consequently, its stability.[9]
-
Buffer composition: The type and concentration of salts and other additives in the buffer can either stabilize or destabilize the protein.[9][13]
-
Presence of RNA: As an RNA-binding protein, the presence of its cognate RNA can stabilize the LSm complex.[1]
-
Protein concentration: High protein concentrations can increase the likelihood of aggregation.[9]
-
Oxidation: Cysteine residues can be prone to oxidation, which may affect protein structure and stability.[9]
Troubleshooting Guides
Issue 1: this compound is aggregating during purification or storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Screen a range of pH values and salt concentrations (e.g., NaCl, KCl) in your buffer. | The electrostatic interactions within and between protein molecules are sensitive to pH and ionic strength. Finding the optimal buffer environment can prevent aggregation.[9][14] |
| High Protein Concentration | Reduce the protein concentration during purification and for long-term storage. If a high concentration is necessary, consider adding stabilizing excipients. | High concentrations increase the probability of intermolecular interactions that lead to aggregation.[9] |
| Hydrophobic Interactions | Add non-denaturing detergents (e.g., Tween-20, CHAPS) at low concentrations or stabilizing osmolytes (e.g., glycerol, sucrose).[9] | These additives can help to mask hydrophobic patches on the protein surface, preventing them from interacting and causing aggregation. |
| Oxidation of Cysteine Residues | Include a reducing agent (e.g., DTT, TCEP) in your buffers. | Reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[9] |
| Temperature Stress | Perform purification steps at a lower temperature (e.g., 4°C) and avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C.[9] | Lower temperatures can slow down aggregation kinetics, and proper storage minimizes damage from ice crystal formation. |
Issue 2: this compound shows low activity in functional assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Misfolded Protein | Ensure the presence of all other LSm partners for proper complex assembly. Co-expression and co-purification of the entire LSm complex can improve the folding of individual subunits. | This compound functions as part of a larger complex. The interaction with other LSm proteins is likely crucial for its correct folding and stability.[5] |
| Absence of RNA Substrate | Include the appropriate U-rich RNA oligonucleotide in your assays and for stability studies. | The LSm ring assembles around an RNA molecule, and this interaction is known to stabilize the complex.[1] |
| Incorrect Buffer Components | Test the effect of different ions and cofactors (e.g., Mg2+) on activity. | The enzymatic activity of ribonucleoprotein complexes can be dependent on specific ions for catalysis or structural integrity. |
| Protein Degradation | Add protease inhibitors to your buffers during purification and experiments. | Prevents proteolytic cleavage that can lead to loss of function. |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for this compound Stability Screening
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for optimal buffer conditions that enhance protein stability.[15][16][17][18][19] The principle is that as a protein unfolds with increasing temperature, a fluorescent dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.
Materials:
-
Purified this compound or the this compound-containing LSm complex (final concentration 5 µM).
-
SYPRO Orange dye (5000x stock in DMSO).
-
A panel of buffers with varying pH and salt concentrations.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
-
96-well PCR plates.[15]
Methodology:
-
Prepare a master mix containing the this compound protein and SYPRO Orange dye in a base buffer. The final dye concentration should be 2x.[15]
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add different buffers or additives to be tested to each well. Ensure the final volume is consistent (e.g., 50 µL).[15]
-
Seal the plate and briefly centrifuge to mix the contents.
-
Set up the real-time PCR instrument to perform a melt curve experiment.
-
Analyze the data by plotting fluorescence versus temperature. The midpoint of the sigmoidal curve represents the Tm.[17]
Example Data:
| Condition | Buffer | pH | Salt (NaCl) | Tm (°C) |
| 1 (Control) | 20 mM HEPES | 7.5 | 150 mM | 48.2 |
| 2 | 20 mM Tris | 8.0 | 150 mM | 50.5 |
| 3 | 20 mM HEPES | 7.5 | 300 mM | 49.1 |
| 4 | 20 mM HEPES | 7.0 | 150 mM | 47.5 |
| 5 | 20 mM Tris | 8.0 | 300 mM | 51.3 |
This is example data and actual results may vary.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Assessing this compound Secondary Structure and Stability
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of a protein and to monitor its conformational changes upon thermal or chemical denaturation.[20][21][22][23]
Materials:
-
Purified this compound or LSm complex (0.1-0.2 mg/mL).
-
CD-compatible buffer (e.g., phosphate (B84403) buffer, avoiding high concentrations of absorbing components like Tris).[20]
-
CD spectrometer with a temperature controller.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
Methodology:
-
Prepare the protein sample in a suitable CD buffer. The buffer itself should be measured as a baseline.
-
Obtain a far-UV CD spectrum (e.g., 190-250 nm) at a starting temperature (e.g., 20°C) to assess the initial secondary structure.
-
Perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as the temperature is increased at a controlled rate (e.g., 1°C/min).[24]
-
Analyze the data by plotting the CD signal against temperature. The resulting curve can be fitted to determine the melting temperature (Tm).[23]
Signaling Pathways and Experimental Workflows
snRNP Biogenesis and the Role of LSm Proteins
The assembly of functional snRNPs is a complex process involving both nuclear and cytoplasmic steps. LSm proteins play a crucial role in this pathway. The diagram below illustrates a simplified workflow of snRNP biogenesis, highlighting the assembly of the LSm ring.
Caption: A simplified workflow of snRNP biogenesis.
Troubleshooting Logic for this compound Aggregation
When encountering aggregation issues with this compound, a systematic troubleshooting approach is recommended. The following diagram outlines a logical workflow to identify and solve the problem.
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. LSm - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for the distinct cellular functions of the Lsm1–7 and Lsm2–8 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of eukaryotic Lsm proteins in the regulation of mRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the LSm657 complex: an assembly intermediate of the LSm1-7 and LSm2-8 rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 8. Dysregulation of RNA Binding Protein Aggregation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. youtube.com [youtube.com]
- 11. susupport.com [susupport.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. proteos.com [proteos.com]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 22. file.yizimg.com [file.yizimg.com]
- 23. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
Technical Support Center: Troubleshooting SLM6 Off-Target Effects
Disclaimer: The small molecule "SLM6" does not correspond to a known entity in publicly available scientific literature. Therefore, this guide provides a generalized framework for troubleshooting off-target effects of a hypothetical kinase inhibitor, herein referred to as this compound, for illustrative purposes. The experimental protocols and data are representative examples.
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing higher toxicity than expected at the published effective concentration of this compound. What could be the cause?
A1: Increased toxicity can stem from several factors:
-
Off-target kinase inhibition: this compound may be inhibiting essential kinases other than its intended target. A broad-spectrum kinase screen is recommended to identify potential off-target interactions.
-
Cell line sensitivity: The cell line you are using may have a unique genetic background or express higher levels of an off-target kinase, making them more susceptible to this compound.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence cellular responses to a small molecule inhibitor.
Q2: I am not observing the expected downstream signaling changes (e.g., decreased phosphorylation of a target substrate) after this compound treatment, even though my viability assay shows an effect. Why is there a discrepancy?
A2: This discrepancy often points towards off-target effects being responsible for the observed phenotype.
-
The cytotoxic effect might be due to the inhibition of a different kinase or pathway crucial for cell survival, which is independent of the intended target pathway.
-
It is also possible that the antibody used for detecting the phosphorylation event is not specific or the western blot conditions are not optimized.
-
Consider performing a phospho-proteomics study to get a broader view of the signaling pathways affected by this compound in your specific cell model.
Q3: How can I confirm that the phenotype I observe is due to the on-target inhibition of this compound and not an off-target effect?
A3: Several strategies can be employed to validate on-target effects:
-
Rescue experiments: If the phenotype is due to on-target inhibition, it should be reversible by expressing a drug-resistant mutant of the target kinase.
-
RNAi/CRISPR validation: Silencing the target kinase using siRNA, shRNA, or CRISPR/Cas9 should phenocopy the effects of this compound treatment.
Q4: What are the best initial steps to profile the off-target activities of this compound?
A4: A tiered approach is often most effective:
-
In silico prediction: Use computational models to predict potential off-targets based on the chemical structure of this compound and the sequence homology of kinase active sites.
-
Biochemical screening: Perform a kinase panel screen (e.g., using a radiometric or fluorescence-based assay) against a broad range of kinases to identify direct enzymatic inhibition.
-
Cell-based validation: Confirm the biochemical hits in a cellular context using techniques like western blotting to assess the phosphorylation status of the off-target's downstream substrates.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of this compound against its intended target and a selection of off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| On-Target: Kinase A | 15 | Biochemical | Primary therapeutic target |
| Off-Target: Kinase B | 250 | Biochemical | Structurally related to Kinase A |
| Off-Target: Kinase C | 800 | Biochemical | Unrelated kinase family |
| Off-Target: Kinase D | >10,000 | Biochemical | No significant inhibition |
| On-Target: Kinase A | 50 | Cell-based | Cellular potency |
| Off-Target: Kinase B | 900 | Cell-based | Reduced cellular activity |
Key Experimental Protocols
Kinase Profiling Assay (Radiometric)
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Methodology:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP (spiked with γ-³²P-ATP) in an appropriate buffer.
-
Add this compound at various concentrations (e.g., 10-point dose-response curve).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity on the substrate peptide using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values.
Western Blotting for Pathway Analysis
Objective: To determine the effect of this compound on the phosphorylation status of on-target and potential off-target downstream substrates.
Methodology:
-
Culture cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected toxicity.
Technical Support Center: Optimizing In Vitro Efficacy of Small Molecule Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors. As no specific public data could be found for a compound named "SLM6," this guide addresses common challenges and optimization strategies applicable to a wide range of small molecule inhibitors in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor shows poor solubility in aqueous buffers. What can I do?
A1: Poor solubility is a common challenge. Here are several approaches to address this:
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility. Co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can also be used, but their compatibility with the specific assay must be validated.[1]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be effective.[1]
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1]
Q2: I am observing inconsistent results between experimental batches. What are the likely causes?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Small molecules can degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or stored in suboptimal conditions. Prepare fresh dilutions from a stable stock solution for each experiment.[1]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can significantly impact cellular response to a compound. Standardize your cell culture protocol and regularly test for mycoplasma contamination.[1]
-
Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly. Reagent batch-to-batch variation can also be a source of inconsistency.[1]
-
Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in final compound concentrations. Calibrate pipettes regularly and use consistent techniques.[1]
Q3: How do I choose the optimal cell seeding density for my assay?
A3: Different cell-seeding densities should be compared during assay optimization to maximize the assay window. The cell number should be high enough to allow the production of a measurable signal, but overcrowding should always be avoided.[2] A pilot experiment with multiple cell densities and multiple drug concentrations is recommended to determine the optimal conditions.[3]
Q4: What is the "edge effect" in microplate assays and how can I minimize it?
A4: The edge effect is a phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation.[4] This can lead to changes in the concentration of media components and the test compound.[4] To minimize this, you can:
-
Fill the outer wells with sterile water or media without cells to create a humidity buffer.[4]
-
Use lids designed to reduce evaporation.[4]
-
For longer incubations, consider placing plates in a hydration chamber.[5]
-
Randomize the plate layout to distribute any positional bias.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro experiments with small molecule inhibitors.
| Problem | Possible Cause | Recommended Solution |
| High background signal | Cell health issues (stressed or dying cells).[1] | Ensure cells are healthy and at an optimal confluence before starting the experiment.[1] |
| Inappropriate blocking. | Optimize the blocking buffer and incubation time. Test different blocking agents.[1] | |
| Reagent contamination. | Use fresh, high-quality reagents and sterile techniques.[1] | |
| Low assay window or Z'-factor | Suboptimal reagent concentrations. | Titrate key reagents to find the optimal concentrations for your assay.[4] |
| Inconsistent incubation times. | Standardize all incubation times and temperatures.[4] | |
| Inappropriate cell seeding density. | Optimize cell number per well to maximize the signal-to-background ratio.[4] | |
| Compound appears toxic at all concentrations | Solvent toxicity. | Keep the final concentration of solvents like DMSO as low as possible (ideally ≤ 0.1%) and run a solvent-only control.[1] |
| Compound instability leading to toxic degradation products. | Verify the stability of your compound under experimental conditions. | |
| Lack of a clear dose-response relationship | Compound precipitation at higher concentrations. | Check for precipitation visually or by other methods. If present, use a lower concentration range or improve solubility. |
| Off-target effects at high concentrations. | A clear dose-response relationship is indicative of a specific effect. Off-target effects often occur at higher concentrations.[1] | |
| Incorrect assay endpoint. | Ensure the assay endpoint is appropriate for the expected biological effect of the inhibitor. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the small molecule inhibitor. Remove the culture medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement/Pathway Modulation
This protocol is used to detect changes in protein expression or phosphorylation status.
-
Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Workflows
Hypothetical this compound Signaling Pathway
Since no public information is available for this compound, a hypothetical signaling pathway is presented below for illustrative purposes. Let's assume this compound is an inhibitor of a receptor tyrosine kinase (RTK) that, upon activation by its ligand, signals through the RAS-RAF-MEK-ERK (MAPK) pathway to promote cell proliferation.
Caption: Hypothetical signaling pathway for this compound, an inhibitor of a Receptor Tyrosine Kinase (RTK).
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a small molecule inhibitor.
Caption: A general workflow for in vitro efficacy testing of a small molecule inhibitor.
References
Technical Support Center: Minimizing SLM6-Induced Cytotoxicity
Welcome to the technical support center for SLM6, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Sangivamycin-Like Molecule 6) is a research chemical identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of many genes, including those that regulate cell survival and proliferation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcription elongation. This results in the rapid depletion of short-lived proteins, such as the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc, ultimately inducing apoptosis in susceptible cells.[3][4][5]
Q2: Is cytotoxicity an expected outcome of this compound treatment?
A2: Yes, for many cancer cell lines, particularly those dependent on high levels of c-Myc and Mcl-1 for survival, cytotoxicity via apoptosis is the intended therapeutic effect of this compound.[4][6] However, off-target cytotoxicity or excessive cytotoxicity in sensitive cell lines can be an issue in experimental settings. Minimizing unintended cytotoxicity is crucial for studying other cellular effects of this compound or when using it in non-cancerous cell lines.
Q3: What are the typical concentrations of this compound that induce cytotoxicity?
A3: The cytotoxic concentration of this compound is highly cell-line dependent. For example, in multiple myeloma (MM) cells, this compound can induce apoptosis at submicromolar concentrations.[4] For other cell types, the effective concentration may vary. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How can I confirm that this compound is inhibiting its target, CDK9, in my cells?
A4: The most direct way to confirm on-target activity is to perform a Western blot to detect the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (pSer2-RNAPII). Inhibition of CDK9 by this compound will lead to a decrease in this phosphorylation. Additionally, you can measure the downstream effects of CDK9 inhibition by assessing the protein levels of c-Myc and Mcl-1, which are expected to decrease upon this compound treatment.[3]
Q5: What are the known off-target effects of CDK9 inhibitors like this compound?
A5: While this compound is described as a selective CDK9 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Some CDK9 inhibitors have been shown to inhibit other kinases or affect cellular processes like microtubule dynamics.[7] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Excessive or Unexpected Cytotoxicity
Symptom: You observe a rapid and widespread cell death in your culture, even at low concentrations of this compound, or in a cell line where you did not expect to see high cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of the Cell Line | Perform a detailed dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to micromolar) to accurately determine the IC50 value for your specific cell line.[6] |
| Off-Target Effects | Use the lowest possible concentration of this compound that still gives the desired on-target effect (inhibition of pSer2-RNAPII). Confirm on-target effects with Western blotting. Consider using another CDK9 inhibitor with a different chemical structure as a control.[7] |
| Solvent Toxicity | This compound is typically dissolved in DMSO.[2] Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally <0.5%). Run a vehicle control (medium with the same concentration of DMSO as your this compound treatment) to rule out solvent-induced cytotoxicity. |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. Ensure the compound is fully solubilized in the medium.[2] |
| Poor Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density before starting the experiment. Stressed or overly confluent cells can be more susceptible to drug-induced cytotoxicity. |
Issue 2: Inconsistent or No Cytotoxicity Observed
Symptom: You do not observe the expected cytotoxic effect of this compound, or the results are not reproducible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | Verify the storage conditions and age of your this compound stock. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] If in doubt, use a fresh batch of the compound. |
| Cell Line Resistance | Some cell lines may be inherently resistant to CDK9 inhibitors. This could be due to lower dependence on the CDK9-regulated survival pathways. Confirm target engagement by checking for decreased pSer2-RNAPII, c-Myc, and Mcl-1 levels via Western blot.[3] |
| Incorrect Dosing | Double-check your calculations for serial dilutions. Ensure accurate pipetting. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and the duration of the drug treatment. A 72-hour incubation is common for cell viability assays, but this may need to be adjusted for your specific cell line.[6] |
| Assay Interference | If you are using a colorimetric or fluorometric viability assay, ensure that this compound or the vehicle (DMSO) does not interfere with the assay reagents or readout. Run appropriate controls (e-g., medium with compound but no cells). |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using graphing software.
Protocol 2: Western Blot for On-Target Effects
This protocol is to confirm the inhibition of the CDK9 signaling pathway by this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-c-Myc, anti-Mcl-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: SLM6/LSM6 Experimental Variability and Reproducibility
Welcome to the technical support center for researchers studying the yeast protein Slm6 and its human homolog LSM6. This resource provides troubleshooting guidance and frequently asked questions to address common challenges in experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of yeast this compound and human LSM6?
A1: Yeast this compound (YBR266C) is a protein implicated in the organization of the actin cytoskeleton and is involved in the process of endocytosis. The human homolog, LSM6, is a core component of the Lsm2-8 complex, which is essential for the function of the spliceosome, a cellular machine responsible for pre-mRNA splicing. LSM proteins are also involved in other aspects of RNA metabolism, including mRNA decay.
Q2: What are the main sources of experimental variability when studying LSM6 and the spliceosome?
A2: The spliceosome is a large and highly dynamic complex, which contributes significantly to experimental variability. Key sources of variability in in vitro splicing assays include the quality and activity of the nuclear extract, the integrity of the pre-mRNA substrate, and the precise concentrations of salts and cofactors.[1][2] For studies involving the spliceosome's assembly and dynamics, the inherent heterogeneity of these processes can lead to variations in results.[3][4]
Q3: What are common challenges in studying the yeast actin cytoskeleton in relation to this compound?
A3: Visualizing the yeast actin cytoskeleton can be challenging due to its dynamic nature and the small size of yeast cells.[5] Variability in fixation and permeabilization methods can lead to inconsistent staining.[6] The faint fluorescence of some tagged proteins and photobleaching can also be significant issues in live-cell imaging.[7]
Q4: How can I minimize variability in my in vitro splicing assays?
A4: Consistency is key. Using a fresh, high-quality nuclear extract is critical.[8] Optimizing the concentration of your nuclear extract for each substrate is also recommended.[8] Ensuring your pre-mRNA substrate is full-length and properly capped can significantly improve the efficiency and reproducibility of the reaction.[8] Additionally, maintaining consistent incubation times and temperatures is crucial.
Q5: Are there known issues with antibodies for LSM6?
A5: As with many antibodies, lot-to-lot variability can be a concern. It is crucial to validate each new lot of antibody for specificity and performance in your specific application (e.g., Western blot, immunoprecipitation, immunofluorescence). Using recombinant antibodies, when available, can help reduce this variability.
Troubleshooting Guides
Quantitative Data on Experimental Variability
| Experimental Area | Common Issue | Potential Quantitative Impact | Troubleshooting Suggestions |
| In Vitro Splicing Assay | Poor quality or inactive nuclear extract.[8] | Low or no splicing efficiency (e.g., <10% conversion of pre-mRNA to spliced product). | Prepare fresh nuclear extract. Test different batches of commercially available extracts. Optimize the percentage of extract in the reaction (e.g., titrate from 30% to 50%).[8] |
| Degraded or uncapped pre-mRNA substrate.[8] | Reduced splicing efficiency and appearance of unexpected bands on the gel. | Synthesize fresh, capped pre-mRNA. Purify the transcript carefully to ensure it is full-length. | |
| Suboptimal reaction conditions. | Inconsistent splicing efficiency between experiments. | Optimize concentrations of MgCl2, ATP, and creatine (B1669601) phosphate. Perform a time-course experiment (e.g., 30 min to 3 hours) to determine the optimal incubation time.[8] | |
| Yeast Actin Cytoskeleton Imaging | Inconsistent cell fixation.[6] | Variation in the number and intensity of actin patches and cables quantified per cell. | Use a consistent fixation protocol, ensuring the final concentration of formaldehyde (B43269) is accurate (e.g., 3.7-4%).[6][9] |
| Poor phalloidin (B8060827) staining.[9][10] | Weak fluorescent signal, high background, making quantification unreliable. | Use fresh rhodamine-phalloidin (B2604369) solution. Optimize staining concentration and incubation time. Ensure cells are properly permeabilized.[9] | |
| Photobleaching during live-cell imaging.[7] | Decrease in fluorescent signal over time, leading to inaccurate measurements of dynamic processes. | Minimize exposure time and laser power. Use photostable fluorescent proteins or dyes. | |
| Protein Expression and Purification | Low yield of recombinant LSM6. | Insufficient protein for downstream assays. | Optimize expression conditions (e.g., temperature, induction time). Use a solubility-enhancing fusion tag, such as MBP.[11] |
| Protein degradation. | Multiple bands on a Coomassie-stained gel or Western blot. | Add protease inhibitors during purification. Work quickly and at low temperatures. |
Experimental Protocols
In Vitro Splicing Assay for LSM6 Function
This protocol is adapted from standard methods for analyzing pre-mRNA splicing in mammalian nuclear extracts.[1][2][12]
a. Preparation of Radiolabeled Pre-mRNA Substrate
-
Linearize a plasmid DNA template containing your gene of interest with a suitable restriction enzyme.
-
Set up an in vitro transcription reaction using a bacteriophage polymerase (e.g., T7, SP6). Include [α-32P]UTP in the reaction mix to radiolabel the pre-mRNA.
-
Purify the radiolabeled pre-mRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified pre-mRNA in nuclease-free water and determine its concentration and specific activity.
b. Splicing Reaction
-
Thaw HeLa nuclear extract on ice.
-
Prepare a master mix containing ATP, creatine phosphate, MgCl2, and DTT at their optimal concentrations.
-
In a microfuge tube, combine the master mix, the radiolabeled pre-mRNA, and the HeLa nuclear extract.
-
Incubate the reaction at 30°C for the desired amount of time (typically 30-120 minutes).
-
Stop the reaction by adding a solution containing proteinase K and incubating at 37°C for 15 minutes.
c. Analysis of Splicing Products
-
Extract the RNA from the reaction mixture using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the RNA pellet in a formamide-based loading buffer.
-
Denature the RNA by heating at 95°C for 5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide/urea gel.
-
Visualize the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA product by autoradiography.
Rhodamine-Phalloidin Staining of Yeast Actin Cytoskeleton (for this compound studies)
This protocol is a standard method for visualizing F-actin in fixed yeast cells.[6][9][13]
a. Cell Fixation
-
Grow yeast cells to mid-log phase in the appropriate culture medium.
-
Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 4% and incubate for 10 minutes at room temperature with gentle agitation.[9]
-
Pellet the cells by centrifugation and resuspend them in a solution of 4% formaldehyde in PBS. Continue fixation for another 10-20 minutes.[9]
b. Staining
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a solution of rhodamine-phalloidin in PBS.
-
Incubate in the dark at 4°C for 20-30 minutes with gentle rocking.[9]
c. Mounting and Visualization
-
Wash the cells three times with PBS to remove unbound phalloidin.[9]
-
Resuspend the cells in a small volume of mounting medium.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set for rhodamine.
Visualizations
Caption: Workflow for an in vitro pre-mRNA splicing assay.
Caption: Role of LSM complexes in RNA processing pathways.
References
- 1. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lights, Camera, Action! Capturing the Spliceosome and pre-mRNA Splicing with Single Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Spliceosome Assembly Pathways Revealed by Single Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. researchgate.net [researchgate.net]
- 11. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. Three-dimensional Imaging of the Yeast Actin Cytoskeleton through the Budding Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SLM6 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel therapeutic agent, SLM6. Our goal is to help you identify and overcome resistance to this compound, ensuring the continued progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational inhibitor of the pro-survival protein BCL-2. By binding to BCL-2, this compound is designed to displace pro-apoptotic proteins, thereby triggering programmed cell death (apoptosis) in cancer cells that are dependent on BCL-2 for their survival.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms.[1] These can include mutations in the drug target, activation of alternative survival pathways, or changes in the tumor microenvironment.[1][2][3] We recommend initiating a series of experiments to investigate these possibilities, as outlined in our troubleshooting guides.
Q3: Can changes in the expression of other BCL-2 family proteins lead to this compound resistance?
A3: Yes, upregulation of other anti-apoptotic BCL-2 family members, such as MCL-1 or BCL-XL, is a common mechanism of resistance to BCL-2 inhibitors. This "protein compensation" can restore the sequestration of pro-apoptotic proteins, thereby rendering this compound ineffective. We recommend performing a comprehensive analysis of BCL-2 family protein expression.
Q4: What is the first step I should take if I suspect my cell line has become resistant to this compound?
A4: The first step is to confirm the resistance phenotype. This can be done by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant shift in the IC50 value to the right indicates the emergence of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our cancer cell line.
This is a classic indicator of acquired resistance. The following steps will help you dissect the underlying mechanism.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting resistance to this compound treatment.
Experimental Protocols
-
Cell Viability Assay (MTS Assay): This colorimetric assay measures the metabolic activity of viable cells and can be used to determine the IC50 of this compound.[4]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a plate reader.
-
Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.
-
-
Western Blot Analysis of BCL-2 Family Proteins: This technique allows for the detection and quantification of specific proteins.
-
Lyse cells and quantify the total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies specific for BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for LASS6: A quantitative immunoassay to measure the concentration of a specific protein.[5]
-
Coat a microtiter plate with a capture antibody specific for the target protein.[5]
-
Add standards and samples to the wells.[5]
-
Add a detection antibody conjugated to biotin.[5]
-
Add avidin-HRP.[5]
-
Add a TMB substrate solution and stop the reaction with sulfuric acid.[5]
-
Measure the absorbance at 450 nm and calculate the protein concentration based on the standard curve.[5]
-
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 15 | - |
| Resistant Clone 1 | 250 | 16.7 |
| Resistant Clone 2 | 480 | 32.0 |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant Clone 1 (Relative Expression) |
| BCL-2 | 1.0 | 0.9 |
| MCL-1 | 1.0 | 3.5 |
| BCL-XL | 1.0 | 1.2 |
| p-AKT | 1.0 | 4.2 |
| p-ERK | 1.0 | 1.1 |
Problem 2: No mutations in BCL-2, but resistance persists.
If sequencing of the BCL-2 gene reveals no mutations, the resistance is likely mediated by non-mutational mechanisms.
Signaling Pathway Analysis
Resistance to targeted therapies often involves the activation of bypass signaling pathways that promote cell survival independently of the drug's target.[6] Common bypass pathways include the PI3K/AKT and MAPK/ERK pathways.[3][6]
Caption: A diagram illustrating a bypass pathway mechanism of resistance to this compound.
Recommended Actions:
-
Assess Pathway Activation: Perform Western blot analysis for phosphorylated (active) forms of key signaling proteins like AKT and ERK. The data in Table 2 suggests activation of the PI3K/AKT pathway in the resistant clone.
-
Combination Therapy: Consider combining this compound with an inhibitor of the activated bypass pathway. For example, if the PI3K/AKT pathway is activated, a PI3K inhibitor could be used in combination with this compound to restore sensitivity.
By systematically investigating the potential mechanisms of resistance, researchers can develop rational strategies to overcome them and advance the development of effective cancer therapies.
References
- 1. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Human LASS6(Longevity Assurance Homolog 6) ELISA Kit – AFG Scientific [afgsci.com]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo siRNA Delivery Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo delivery of small interfering RNA (siRNA). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the primary challenges associated with in vivo siRNA delivery?
The primary challenges of in vivo siRNA delivery include:
-
Inefficient Cellular Uptake: The negative charge and large size of siRNA molecules hinder their passage across cell membranes.[1][3][4]
-
Off-Target Effects: siRNA can unintentionally silence genes other than the intended target, leading to unforeseen biological consequences.[5][6][7][8]
-
Immune System Activation: The introduction of foreign RNA can trigger an immune response.[4]
-
Poor Biodistribution: Achieving targeted delivery to specific tissues or organs while avoiding accumulation in others, like the liver and spleen, is a significant hurdle.[3][9][10]
-
Endosomal Escape: Once inside the cell via endocytosis, siRNA needs to escape the endosome to reach the cytoplasm and the RNA-induced silencing complex (RISC).[3][4]
2. What are the most common in vivo siRNA delivery methods?
The most common methods for in vivo siRNA delivery can be broadly categorized as viral and non-viral systems.
-
Non-viral vectors, particularly Lipid Nanoparticles (LNPs) , are the most advanced and widely used.[11][12] They encapsulate siRNA, protecting it from degradation and facilitating cellular uptake.[11][12]
-
Conjugation to molecules like cholesterol or peptides can also enhance siRNA stability and cellular uptake.[15]
-
Physical methods like electroporation and ultrasound can be used to enhance siRNA delivery to specific, localized tissues.[1]
3. How can I minimize off-target effects of my siRNA?
Minimizing off-target effects is crucial for the specificity of RNAi experiments. Here are some strategies:
-
Bioinformatic Design: Use algorithms to design siRNAs with minimal seed region complementarity to unintended mRNAs.[5][8]
-
Chemical Modifications: Introduce chemical modifications to the siRNA duplex to reduce sense strand activity and off-target binding.[5][6]
-
Pooling siRNAs: Using a pool of multiple siRNAs targeting the same mRNA can reduce the concentration of any single off-targeting siRNA, thereby minimizing its impact.[5][16]
-
Dose Optimization: Use the lowest effective dose of siRNA to reduce the chances of off-target silencing.
-
Controls: Always include appropriate negative controls (e.g., scrambled siRNA) and positive controls to accurately assess specificity.
Troubleshooting Guides
Lipid Nanoparticle (LNP) - siRNA Delivery
| Problem | Possible Cause | Troubleshooting Steps |
| Low Gene Silencing Efficacy | Poor LNP formulation. | Optimize the lipid composition, lipid-to-siRNA ratio, and particle size.[17][18] |
| Inefficient cellular uptake. | Modify LNP surface with targeting ligands (e.g., antibodies, peptides) for specific cell types.[19] | |
| Poor endosomal escape. | Include fusogenic lipids in the LNP formulation to enhance endosomal release.[11] | |
| High Toxicity / Immune Response | Cationic lipid toxicity. | Use ionizable cationic lipids that are less toxic than permanently charged ones.[12][20] |
| Innate immune activation by siRNA. | Use purified, high-quality siRNA and consider chemical modifications to reduce immunogenicity. | |
| Accumulation in non-target organs. | Optimize LNP size and PEGylation to alter biodistribution.[21] | |
| Inconsistent Results | Variability in LNP preparation. | Use a consistent and reproducible formulation method, such as microfluidic mixing.[11] |
| Inconsistent animal handling or injection technique. | Ensure consistent administration routes and techniques (e.g., intravenous, intraperitoneal).[2][15] |
Adeno-Associated Virus (AAV) - shRNA Delivery
| Problem | Possible Cause | Troubleshooting Steps |
| Low Transduction Efficiency | Incorrect AAV serotype for the target tissue. | Select an AAV serotype with a known tropism for your target organ (e.g., AAV9 for the heart).[22][23] |
| Low viral titer. | Ensure high-titer, high-purity AAV preparations. | |
| Pre-existing neutralizing antibodies in the animal model. | Screen animals for pre-existing immunity to the chosen AAV serotype. | |
| Toxicity or Off-Target Effects | Saturation of the endogenous miRNA pathway by high shRNA expression. | Use weaker promoters (e.g., tissue-specific promoters) to drive shRNA expression.[14] Consider using an artificial microRNA backbone for shRNA expression.[14] |
| Off-target effects of the shRNA-derived siRNA. | Design shRNAs with minimal off-target potential using bioinformatic tools. | |
| Lack of Sustained Gene Silencing | Immune response against transduced cells. | Use AAV serotypes with low immunogenicity. Consider immunosuppressive drugs in some cases. |
| Loss of the AAV episome in rapidly dividing cells. | AAV-mediated delivery is more suitable for post-mitotic or slowly dividing cells.[24] |
Quantitative Data Summary
Table 1: Biodistribution of LNP-siRNA in Mice (0.5 and 2 hours post-injection)
| Organ | siRNA Accumulation (relative levels) |
| Liver | ++++ |
| Spleen | +++ |
| Kidney | ++ |
| Lung | + |
| Heart | + |
| Duodenum | +/- |
| Brain | +/- |
| (Based on data from studies on LNP-mediated siRNA delivery)[9][10] |
Table 2: Comparison of In Vivo siRNA Delivery Vectors
| Vector | Advantages | Disadvantages | Typical Dosing Range (Systemic) |
| Lipid Nanoparticles (LNPs) | High encapsulation efficiency, relatively low immunogenicity, scalable manufacturing.[11][12][25] | Predominantly accumulate in the liver, potential for toxicity at high doses.[11][25] | 0.01 - 5 mg/kg/day[15] |
| AAV Vectors | Long-term, stable expression of shRNA, high transduction efficiency in many cell types, low immunogenicity.[13][14] | Limited packaging capacity, potential for pre-existing immunity, risk of insertional mutagenesis (though rare).[14][24] | Varies by serotype and target organ. |
Experimental Protocols
Key Experiment 1: In Vivo Delivery of LNP-siRNA in Mice
Objective: To achieve systemic delivery of siRNA to the liver for gene silencing.
Methodology:
-
LNP-siRNA Formulation:
-
Prepare lipids (e.g., ionizable cationic lipid, DSPC, cholesterol, and a PEG-lipid) in ethanol (B145695).[21]
-
Prepare siRNA in a low pH aqueous buffer (e.g., citrate (B86180) buffer).[21]
-
Mix the lipid and siRNA solutions rapidly using a microfluidic mixing device to form LNPs.[11]
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Characterize the LNPs for size, zeta potential, and siRNA encapsulation efficiency.
-
-
Animal Administration:
-
Analysis:
-
At a predetermined time point (e.g., 24-72 hours post-injection), collect tissues of interest (e.g., liver, spleen, kidney).
-
Isolate total RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Analyze protein levels of the target gene in tissue lysates via Western blotting or ELISA.
-
Assess biodistribution by using fluorescently labeled siRNA and imaging tissues, or by quantifying siRNA levels in different organs.[9][10]
-
Key Experiment 2: In Vivo Delivery of AAV-shRNA to a Specific Tissue
Objective: To achieve long-term, tissue-specific gene silencing.
Methodology:
-
AAV Vector Production:
-
Clone the shRNA sequence targeting the gene of interest into an AAV expression vector. This vector should also contain a promoter that drives expression in the target tissue (e.g., a cardiac-specific promoter for heart delivery).[22][23]
-
Produce recombinant AAV particles (e.g., AAV9 for cardiac tissue) by transfecting producer cells (e.g., HEK293T) with the AAV expression vector, a helper plasmid, and a Rep/Cap plasmid.[23]
-
Purify the AAV particles and determine the viral titer.
-
-
Animal Administration:
-
Analysis:
-
Allow sufficient time for AAV transduction and shRNA expression (typically several weeks).
-
Harvest the target tissue and other control tissues.
-
Analyze target gene mRNA and protein levels as described for the LNP-siRNA experiment.
-
Histological analysis of the target tissue can be performed to assess for any pathological changes.
-
Visualizations
References
- 1. Strategies for in vivo delivery of siRNAs: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 3. Strategies for targeted nonviral delivery of siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 7. A computational study of off-target effects of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution of Small Interfering RNA at the Organ and Cellular Levels after Lipid Nanoparticle-mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution of Small Interfering RNA at the Organ and Cellular Levels after Lipid Nanoparticle-mediated Delivery | Semantic Scholar [semanticscholar.org]
- 11. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AAV Vector Design Service for RNAi Delivery - Creative Biolabs [creative-biolabs.com]
- 14. Recombinant AAV as a Platform for Translating the Therapeutic Potential of RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient in vivo siRNA delivery by stabilized d -peptide-based lipid nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25862J [pubs.rsc.org]
- 21. Effect of PEGylation on Biodistribution and Gene Silencing of siRNA/Lipid Nanoparticle Complexes - ProQuest [proquest.com]
- 22. AAV9 Delivery of shRNA to the Mouse Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. a-star.edu.sg [a-star.edu.sg]
- 24. Genome-wide RNAi screening identifies host restriction factors critical for in vivo AAV transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. susupport.com [susupport.com]
Technical Support Center: MSH6 Assay Optimization
A Note on Terminology: This guide focuses on optimizing assays for the MSH6 protein, a key component of the DNA Mismatch Repair (MMR) pathway. We are assuming the user query "SLM6" was a typographical error referring to "MSH6". The principles and protocols outlined here are tailored for an MSH6 immunofluorescence (IF) assay but are broadly applicable to other cell-based protein detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low sensitivity in an MSH6 immunofluorescence assay? A1: The most common causes of low sensitivity (a weak or absent signal) are suboptimal primary antibody concentration, inefficient cell fixation and permeabilization that masks the MSH6 epitope, or inappropriate secondary antibody selection. It is crucial to empirically determine the optimal antibody dilution and sample preparation protocol for your specific cell line and experimental conditions.
Q2: Why am I seeing high background staining across the entire well? A2: High background can stem from several factors, including a primary antibody concentration that is too high, insufficient blocking of non-specific sites, or inadequate washing between antibody incubation steps.[1][2] Another possibility is non-specific binding of the secondary antibody.[2] Optimizing each of these steps is critical for achieving a high signal-to-noise ratio.
Q3: How does cell density affect the MSH6 assay? A3: Cell density is a critical parameter. If cells are too sparse, it can be difficult to find an optimal field for imaging.[3] Conversely, if cells are overly confluent, their architecture can be deformed, leading to altered protein expression, reduced antibody access to the nucleus, and potentially higher background.[3] Aim for approximately 50-70% confluency at the time of staining for best results.
Q4: My MSH6 signal is diffuse and not localized to the nucleus. What could be wrong? A4: MSH6 is a nuclear protein.[4] If the signal is cytoplasmic or diffuse, it often points to an issue with cell permeabilization. The permeabilization step may be insufficient to allow the antibody to access the nucleus effectively. Consider optimizing the detergent type (e.g., Triton X-100 for nuclear targets), its concentration, and the incubation time.[3][5]
Q5: Can the choice of blocking buffer impact my results? A5: Absolutely. The blocking buffer is essential for preventing non-specific antibody binding.[6] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody.[7] Using serum from the same species as the primary antibody can lead to the secondary antibody binding to the blocking proteins, increasing background.[7]
Troubleshooting Guides
Issue 1: Weak or No MSH6 Signal
| Possible Cause | Question & Answer Solution |
| Suboptimal Primary Antibody Concentration | Q: Have you optimized the primary antibody dilution? A: An antibody concentration that is too low will result in a signal that is indistinguishable from background noise.[4] You must perform a titration experiment to find the optimal dilution that provides the brightest signal with the lowest background. Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:100, 1:250, 1:500, 1:1000).[8] |
| Ineffective Fixation/ Permeabilization | Q: Is your fixation and permeabilization protocol optimized for a nuclear protein? A: The MSH6 protein is located in the nucleus.[4] Fixation with paraformaldehyde (PFA) followed by permeabilization with a detergent like Triton X-100 is often recommended for nuclear targets.[3][5] If the signal is weak, try adjusting the PFA concentration (2-4%), fixation time (10-20 min), Triton X-100 concentration (0.1-0.5%), or permeabilization time (10-15 min).[9] |
| Incorrect Secondary Antibody | Q: Are you using the correct secondary antibody? A: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your MSH6 primary is a Rabbit mAb, use an anti-rabbit secondary). Also, confirm that the attached fluorophore is compatible with your microscope's filters and laser lines. |
| Low Protein Expression | Q: Does your cell line express sufficient levels of MSH6? A: Verify the expression level of MSH6 in your chosen cell line using an orthogonal method like Western Blot or by checking literature or public databases (e.g., Cell Signaling Technology provides validation data for various cell lines[10]). Use a positive control cell line known to express MSH6. |
Issue 2: High Background Fluorescence
| Possible Cause | Question & Answer Solution |
| Primary Antibody Concentration Too High | Q: Is your primary antibody concentration too high? A: An excessively high antibody concentration is a common cause of high background.[4] Refer to your antibody titration data and select the dilution that gives the best signal-to-noise ratio, not just the brightest signal. |
| Insufficient Blocking | Q: Is your blocking step adequate? A: Incomplete blocking allows antibodies to bind non-specifically to the coverslip or other cellular components.[2] Increase the blocking incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent. Normal serum from the secondary antibody's host species (e.g., Normal Goat Serum) is often very effective.[7] |
| Inadequate Washing | Q: Are your wash steps sufficient to remove unbound antibodies? A: Insufficient washing leaves residual antibodies in the well, leading to a generalized high background.[11] Increase the number of wash steps (at least 3-5 washes) and the duration of each wash (5 minutes per wash) after both primary and secondary antibody incubations.[12] |
| Secondary Antibody Non-specific Binding | Q: Is the secondary antibody binding non-specifically? A: To test this, run a control where you omit the primary antibody but still apply the secondary antibody.[2] If you see staining in this control, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or testing a different one. |
Experimental Protocols & Data
Protocol 1: Primary Antibody Titration
This protocol aims to identify the optimal primary antibody dilution for maximizing the signal-to-noise ratio.
-
Cell Seeding: Seed cells on coverslips in a 24-well plate at a density that will yield ~60% confluency after 24-48 hours.
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS. Block with 5% Normal Goat Serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Prepare a dilution series of the MSH6 primary antibody in the blocking buffer. (See table below). Aspirate the blocking buffer and add the different antibody dilutions to separate wells. Incubate overnight at 4°C. Include a "No Primary" control well.
-
Washing: Wash cells three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) at a constant dilution (e.g., 1:1000) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times for 5 minutes each with PBS. Counterstain with DAPI for 5 minutes. Wash once more with PBS and mount coverslips onto slides using an anti-fade mounting medium.
-
Imaging: Image all slides using the exact same microscope settings (e.g., laser power, exposure time, gain).
-
Analysis: Quantify the mean fluorescence intensity (MFI) in the nucleus for the target signal and in a background region for each condition. Calculate the signal-to-noise (S/N) ratio.
| Dilution | MFI (Signal) | MFI (Background) | S/N Ratio | Observation |
| 1:100 | 1850 | 450 | 4.1 | Bright signal, but high background. |
| 1:250 | 1620 | 210 | 7.7 | Strong signal, reduced background. |
| 1:500 | 1450 | 155 | 9.4 | Optimal: Strong signal, low background. |
| 1:1000 | 830 | 140 | 5.9 | Signal is becoming weak. |
| No Primary | 135 | 130 | 1.0 | Confirms low secondary non-specificity. |
Protocol 2: Optimized MSH6 Immunofluorescence Staining
This protocol incorporates best practices for achieving high sensitivity.
-
Cell Culture: Plate cells on 18 mm coverslips in a 12-well plate to reach 60-70% confluency on the day of staining.
-
Fixation: Gently wash cells with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3x with PBS. Block with 5% Normal Goat Serum + 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-MSH6 antibody at the predetermined optimal dilution (e.g., 1:500) in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash 3x for 5 minutes each with PBS containing 0.05% Tween-20.
-
Secondary Antibody: Incubate with an appropriate fluorophore-conjugated secondary antibody (e.g., 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes & Counterstain: Wash 3x for 5 minutes each with PBS containing 0.05% Tween-20. Incubate with DAPI (1 µg/mL) for 5 minutes. Wash 1x with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium and seal with nail polish. Allow to cure before imaging.
Visualizations
Caption: Optimized workflow for MSH6 immunofluorescence staining.
Caption: Troubleshooting decision tree for common MSH6 assay issues.
Caption: Role of MSH6 in the DNA Mismatch Repair (MMR) pathway.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-MSH6 Antibody (A35442) | Antibodies.com [antibodies.com]
- 3. 9 Tips to optimize your IF experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Structural, molecular and cellular functions of MSH2 and MSH6 during DNA mismatch repair, damage signaling and other noncanonical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. How to Optimize Your Immunofluorescence Staining | PDF [slideshare.net]
- 9. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MSH6 (D60G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. uniprot.org [uniprot.org]
- 12. nsjbio.com [nsjbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Mismatch Repair Pathway, Genome Stability and Cancer [frontiersin.org]
Validation & Comparative
Validating SLM6 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in drug discovery. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers an objective comparison of two prominent methods for validating the cellular target engagement of small molecules with the hypothetical protein SLM6: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Assay.
Comparison of Target Engagement Validation Methods
Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of CETSA and the NanoBRET™ Assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.[3][4] |
| Key Output | Thermal shift (ΔTm), indicating the change in the protein's melting temperature upon ligand binding. | BRET ratio, which reflects the proximity of the tracer to the NanoLuc-tagged protein. A decrease in the BRET signal indicates compound binding. |
| Throughput | Low to medium, can be increased with methods like RT-CETSA.[1][5] | High, suitable for screening large compound libraries. |
| Cellular Context | Intracellular, can be performed in intact cells and even tissues.[2][6] | Intracellular, performed in live cells. |
| Advantages | - Direct evidence of target engagement in a physiological context.[1][2]- No need for modification of the compound or target protein.[5] | - High sensitivity and wide dynamic range.- Ratiometric measurement minimizes artifacts.- Suitable for kinetic and affinity studies. |
| Disadvantages | - Not all proteins exhibit a significant thermal shift.- Optimization can be target-specific.- Traditional detection by Western blot is low throughput.[5] | - Requires genetic modification of the target protein (fusion to NanoLuc®).- Requires a specific fluorescently labeled tracer. |
| Typical Quantitative Data | Melting curves (soluble protein fraction vs. temperature) and dose-response curves for ΔTm. | IC50 values from competitive displacement assays. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the traditional Western blot-based CETSA method.
-
Cell Treatment: a. Culture cells to an appropriate confluency. b. Treat cells with the desired concentrations of the test compound or vehicle control for a predetermined time at 37°C.[3]
-
Heat Challenge: a. Harvest the cells and wash them with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes for each temperature point. d. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[3]
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles.[3] b. Separate the soluble protein fraction from the precipitated protein by centrifugation.[3] c. Transfer the supernatant to a new tube and determine the protein concentration.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Block the membrane and incubate with a primary antibody specific for this compound. d. Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate. e. Quantify the band intensities to generate melting curves and determine the thermal shift.[3]
NanoBRET™ Assay
This protocol describes a competitive displacement assay using NanoBRET™ technology.
-
Cell Preparation: a. Transfect cells with a vector expressing the this compound protein fused to NanoLuc® luciferase. b. Plate the transfected cells in a white, 96-well or 384-well assay plate and incubate for 24 hours.[3]
-
Assay Execution: a. Prepare a solution of the fluorescent tracer at a concentration optimized for the this compound-NanoLuc® fusion. b. Prepare serial dilutions of the test compound. c. Add the tracer and the test compound to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
Signal Detection: a. Add the NanoBRET™ substrate to all wells. b. Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: a. Calculate the BRET ratio by dividing the acceptor signal by the donor signal. b. Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: A diagram of a hypothetical this compound signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the NanoBRET™ Assay.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
SLM6 vs [competitor compound] efficacy
It appears there has been a misunderstanding regarding the identity of "SLM6." Initial research indicates that "this compound" is primarily identified as a commercially available 6-inch round LED slim profile light fixture. There is no readily available information in scientific or drug development databases referring to a compound, drug, or therapeutic agent with the designation "this compound."
One isolated mention in a research paper refers to an "RLM6 form of Cytochrome P450," a type of enzyme. However, this is not a therapeutic compound that would be compared for efficacy against competitor compounds in the manner your request describes.
Due to the absence of any identifiable therapeutic compound designated as "this compound," it is not possible to create a comparison guide detailing its efficacy, mechanism of action, or experimental protocols, nor can a comparative analysis against competitor compounds be performed.
If "this compound" is an internal codename or a very new, unpublicized compound, further clarifying information on its nature, therapeutic target, or chemical class would be necessary to proceed with your request. Without this essential information, the creation of a scientifically accurate and relevant comparison guide is not feasible.
Comparative Analysis of Allosteric SHP2 Inhibitors: A Guide for Researchers
A Comparative Guide to Key Allosteric SHP2 Inhibitors for Researchers, Scientists, and Drug Development Professionals
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical therapeutic target in oncology.[1] As a key signaling node downstream of receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in activating the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[2] The development of allosteric inhibitors, which lock SHP2 in an inactive conformation, has marked a significant advancement in targeting this previously challenging enzyme.[1][]
This guide provides a comparative analysis of several prominent allosteric SHP2 inhibitors currently under investigation: TNO155, RMC-4630 (a successor to RMC-4550 with a similar mechanism), and JAB-3068. We present a summary of their performance based on available preclinical and clinical data, detailed experimental methodologies for their evaluation, and visualizations of the pertinent biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of SHP2 Inhibitors
The following tables summarize the in vitro and cellular potency of TNO155, RMC-4550 (as a proxy for RMC-4630's family), and JAB-3068. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and data is compiled from various studies.
Table 1: In Vitro Enzymatic Potency
| Inhibitor | Target | IC50 | Reference(s) |
| TNO155 | Wild-Type SHP2 | 11 nM | [][4] |
| RMC-4550 | Full-length human SHP2 | 1.55 nM | [5] |
| JAB-3068 | SHP2 | 25.8 nM | [6] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 | Reference(s) |
| TNO155 | KYSE520 | pERK | 8 nM | [4] |
| TNO155 | KYSE520 | 5-day cell proliferation | 100 nM | [4] |
| RMC-4550 | PC9 | pERK | 39 nM | [5] |
| JAB-3068 | KYSE-520 | Proliferation | 2.17 µM | [6] |
Signaling Pathway and Mechanism of Action
Allosteric SHP2 inhibitors bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited conformation of the enzyme.[] This prevents the recruitment of SHP2 to phosphotyrosine-containing proteins and subsequent activation of the RAS-RAF-MEK-ERK signaling cascade.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are outlines for key experiments used to evaluate SHP2 inhibitors.
SHP2 Enzymatic Assay (Fluorescence-based)
-
Objective: To determine the in vitro inhibitory potency of compounds against purified SHP2 enzyme.
-
Protocol Outline:
-
Recombinant full-length human SHP2 is incubated with a phosphopeptide substrate (e.g., derived from the sequence of a known SHP2 substrate).
-
The reaction is initiated in an assay buffer containing the test inhibitor at various concentrations.
-
The phosphatase reaction releases a fluorescent product from the substrate.
-
The fluorescence is measured over time using a plate reader.
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.[7]
-
Cellular Phospho-ERK (pERK) Assay
-
Objective: To measure the inhibition of SHP2-mediated signaling in a cellular context.
-
Protocol Outline:
-
Cancer cell lines with known RTK pathway activation (e.g., KYSE520, PC9) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the SHP2 inhibitor for a specified duration (e.g., 1-2 hours).
-
Cells are stimulated with a growth factor (e.g., EGF) to induce pathway activation.
-
Cells are lysed, and the levels of phosphorylated ERK (pERK) are quantified using methods like ELISA or Western blotting.
-
IC50 values are determined by normalizing pERK levels to a control (e.g., total ERK or a housekeeping protein) and plotting against inhibitor concentration.[5]
-
Cell Viability/Proliferation Assay
-
Objective: To assess the effect of SHP2 inhibitors on cancer cell growth.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the SHP2 inhibitor.
-
After a prolonged incubation period (e.g., 3-7 days), cell viability is measured using a reagent such as CellTiter-Glo®, which measures ATP levels, or a resazurin-based assay.[8]
-
Luminescence or fluorescence is measured to quantify the number of viable cells.
-
IC50 values are calculated by plotting cell viability against inhibitor concentration.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of SHP2 inhibitors in a living organism.
-
Protocol Outline:
-
Animal Models: Immunocompromised mice (e.g., nude or NOD scid gamma mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., KYSE520) are injected subcutaneously into the flanks of the mice.[9]
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The SHP2 inhibitor is administered orally at various doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are monitored to assess toxicity.[9]
-
Outcome: The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.
-
Clinical Development and Future Directions
Several SHP2 inhibitors are currently in clinical trials, both as monotherapies and in combination with other targeted agents, such as MEK inhibitors or KRAS G12C inhibitors.[10][11][12] The rationale for combination therapy is to overcome adaptive resistance mechanisms that often limit the efficacy of single-agent MAPK pathway inhibitors.[10][11] For instance, combining MEK and SHP2 inhibitors has been proposed as a strategy for RAS-mutant malignancies.[10] Early clinical data for inhibitors like TNO155 have shown favorable pharmacokinetic properties and a manageable safety profile.[13] The ongoing clinical investigation of these compounds will be critical in defining their therapeutic potential and identifying patient populations most likely to benefit.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. targetedonc.com [targetedonc.com]
- 11. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 12. irbm.com [irbm.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Identity of SLM6 in Oncology: A Search for a Novel Therapeutic
A comprehensive search for the cancer treatment designated "SLM6" has yielded no specific therapeutic agent matching this identifier. This suggests that "this compound" may represent an internal codename for a compound in early-stage development, a novel therapeutic not yet widely disclosed in scientific literature, or a potential typographical error.
While the direct query for "this compound" in the context of cancer therapy proved inconclusive, broader searches uncovered related but distinct entities within oncology research. One clinical trial investigates the combination of L-selenomethionine (SLM) with axitinib (B1684631) for clear cell renal cell carcinoma. L-selenomethionine is a naturally occurring amino acid containing selenium and is being explored for its potential to inhibit tumor growth by blocking the formation of new blood vessels. Axitinib, a known tyrosine kinase inhibitor, also functions by impeding angiogenesis. This combination represents a strategy of targeting tumor vascularization through two distinct mechanisms.
Separately, the term "SLAM" (Signaling Lymphocytic Activation Molecule) refers to a family of receptors that play a crucial role in regulating the immune system. The SLAM family of receptors is a subject of ongoing research for its potential as a therapeutic target in various cancers, aiming to modulate the body's immune response against tumors.
Another compound, designated "SL4," a chalcone-based molecule, has been studied for its anti-tumor properties in breast cancer. Research indicates that SL4 can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.
Furthermore, a medical device named "Cellu M6" is utilized in the management of lymphedema, a common side effect in breast cancer survivors. This device is not a drug but a tool for mechanical lymphatic drainage.
Without a definitive identification of "this compound" as a specific cancer therapeutic, a detailed comparison guide on its use in combination with other treatments, including experimental data and signaling pathways, cannot be constructed. The information available points to several distinct areas of cancer research involving agents with similar acronyms, but none correspond directly to an entity known as "this compound."
Should "this compound" be a specific, known therapeutic agent, providing the correct nomenclature will enable a thorough and accurate compilation of the requested comparative guide. We invite researchers, scientists, and drug development professionals to provide further clarification on the identity of "this compound" to facilitate a comprehensive analysis.
Cross-Validation of SLAMF6 Effects: A Comparative Guide for Researchers
An objective analysis of Signaling Lymphocytic Activation Molecule Family member 6 (SLAMF6) function across various experimental models, providing a framework for cross-validation of its therapeutic potential.
For Immediate Release
Recent investigations into the Signaling Lymphocytic Activation Molecule Family member 6 (SLAMF6) have revealed its multifaceted role in modulating immune responses, positioning it as a promising therapeutic target for a range of diseases, including cancers and autoimmune disorders. This guide provides a comparative analysis of SLAMF6's effects observed in different experimental models, offering researchers, scientists, and drug development professionals a comprehensive overview and supporting data to facilitate the cross-validation of its functions.
Unveiling the Dual Nature of SLAMF6
SLAMF6, a cell surface receptor predominantly expressed on T cells and Natural Killer (NK) cells, exhibits a dual functionality, acting as either a co-stimulatory or inhibitory signal.[1][2] This paradoxical role is largely dependent on the cellular context and the presence of intracellular adaptor proteins such as SLAM-associated protein (SAP) and EWS/FLI1-activated transcript 2 (EAT-2).[1] Understanding this dualism is critical for the development of effective SLAMF6-targeted therapies.
Comparative Efficacy of SLAMF6 Modulation in Preclinical Models
The functional consequences of SLAMF6 modulation have been investigated across a variety of in vitro and in vivo models. These studies provide a basis for cross-validating the observed effects and building a robust understanding of SLAMF6's therapeutic potential.
| Experimental Model | Intervention | Observed Effect | Key Findings | References |
| In Vitro Co-culture (AML cells and T cells) | SLAMF6 Knockout (CRISPR/Cas9) in AML cells | Increased T cell-mediated killing of AML cells | SLAMF6 protects AML cells from immune recognition and elimination. | [3] |
| Anti-SLAMF6 blocking antibody | Dose-dependent T cell activation and killing of AML cells | Antibody blockade of SLAMF6 dimerization site inhibits its protective function. | [3][4] | |
| In Vitro Co-culture (Jurkat T cells and Raji B cells) | Bispecific anti-CD3/SLAMF6 antibody | Enhanced T cell activation (IL-2 production) | Forced clustering of SLAMF6 with the T cell receptor (TCR) enhances T cell signaling. | [2] |
| SLAMF6 Knockdown/Knockout in Jurkat T cells | Decreased TCR activation (reduced pERK and pZAP70) | SLAMF6 is required for optimal TCR activation. | [5] | |
| In Vivo Mouse Model (Melanoma) | Adoptive transfer of SLAMF6-/- Pmel-1 T cells | Lasting tumor regression | SLAMF6 acts as an inhibitory immune receptor, and its absence enables a powerful anti-tumor CD8+ T cell response. | [6][7] |
| Anti-SLAMF6 antibody treatment | Reduced tumor growth | Antibody treatment reduces the percentage of PD-1+ exhausted CD8+ T cells in the tumor microenvironment. | [8] | |
| In Vivo Mouse Model (Acute Myeloid Leukemia - AML) | Humanized co-transplantation model with anti-SLAMF6 antibody treatment | Induced T cell activation and killing of AML cells | Confirms the in vivo efficacy of SLAMF6 blockade in an AML setting. | [3] |
| In Vitro HIV Infection Model | Anti-SLAMF6 blocking antibody | Reduced killing of HIV-infected CD4+ T cells by specific CD8+ T cells | SLAMF6 plays a role in the formation of stable conjugates between effector CD8+ T cells and their targets. | [9] |
The SLAMF6 Signaling Cascade: A Closer Look
The signaling pathway initiated by SLAMF6 engagement is pivotal to its function. Homophilic interactions between SLAMF6 molecules on opposing cells trigger the recruitment of adaptor proteins and downstream signaling molecules.
Caption: Overview of the SLAMF6 signaling cascade.
Experimental Workflow for Cross-Validation
A robust method for cross-validating the inhibitory role of SLAMF6 involves a combination of genetic knockout models and therapeutic antibody blockade. This dual approach provides converging lines of evidence for the protein's function.
Caption: Experimental workflow for cross-validating SLAMF6 function.
Methodologies
CRISPR/Cas9-mediated Knockout of SLAMF6 in AML cells: As described in Sanden, C. et al. (2024), functional studies were performed by CRISPR/Cas9-mediated knockout of SLAMF6 in AML cells. These cells were then used in co-culture systems with T cells to assess T cell-mediated killing.[3]
Generation of SLAMF6-/- Mouse Models: As detailed in Hajaj et al. (2020), Pmel-1 mice, which have T cells with a transgenic T cell receptor for the gp100 melanoma antigen, were bred with SLAMF6-/- mice to generate donors for T cells lacking SLAMF6.[6][7] These T cells were then used in adoptive cell transfer experiments in melanoma-bearing mice.[6][7]
In vivo Antibody Blockade: Studies such as those by Yigit et al. (2019) and Sanden, C. et al. (2024) involved the intraperitoneal injection of anti-SLAMF6 antibodies into mice with established tumors (melanoma or AML).[3][8] Tumor growth and the immune cell infiltrate were then analyzed to determine the effect of the antibody treatment.
Conclusion
The collective evidence from diverse experimental models strongly supports the role of SLAMF6 as a critical regulator of immune cell function. The cross-validation of its inhibitory effects in cancer models, through both genetic and pharmacological approaches, provides a solid foundation for its development as a novel immunotherapeutic target. Further research should continue to explore the nuances of SLAMF6 signaling in different disease contexts to optimize therapeutic strategies.
References
- 1. What are SLAMF6 modulators and how do they work? [synapse.patsnap.com]
- 2. SLAMF6 compartmentalization enhances T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLAMF6-targeting immunotherapy as therapeutic strategy against AML | BioWorld [bioworld.com]
- 4. youtube.com [youtube.com]
- 5. SLAMF6 clustering is required to augment T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLAMF6 deficiency augments tumor killing and skews toward an effector phenotype revealing it as a novel T cell checkpoint | eLife [elifesciences.org]
- 7. SLAMF6 deficiency augments tumor killing and skews toward an effector phenotype revealing it as a novel T cell checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SLAMF6 enables efficient attachment, synapse formation, and killing of HIV-1-infected CD4+ T cells by virus-specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SLM6 in Combination with Axitinib versus Standard of Care for Advanced Clear Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational combination of L-selenomethionine (SLM, herein referred to as SLM6 based on the context of the NCT02535533 trial's focus on specific dosages) and axitinib (B1684631) against the standard of care for patients with advanced clear cell renal cell carcinoma (ccRCC) who have received prior systemic therapy. The information is compiled from clinical trial data and peer-reviewed publications to support research and drug development efforts in this therapeutic area.
Executive Summary
The combination of this compound with the tyrosine kinase inhibitor (TKI) axitinib has shown promising efficacy in a Phase I clinical trial (NCT02535533) for patients with pre-treated advanced ccRCC. This combination aims to enhance the anti-tumor effects of axitinib by leveraging the purported mechanisms of SLM, including the degradation of Hypoxia-Inducible Factors (HIF-1α and HIF-2α). This guide presents a detailed analysis of the available clinical data for this compound + axitinib and compares it with established second-line monotherapies and current first-line combination therapies that represent the standard of care in advanced ccRCC.
Data Presentation: Efficacy in Advanced Clear Cell Renal Cell Carcinoma
The following tables summarize the key efficacy data from the NCT02535533 trial of this compound + axitinib and pivotal trials of standard of care treatments. It is important to note that the this compound + axitinib trial was a single-arm Phase I study, and therefore, direct comparative efficacy is inferred from separate trials.
Table 1: Efficacy of this compound + Axitinib in Pre-treated Advanced ccRCC (NCT02535533)
| Efficacy Endpoint | This compound (4000 µg) + Axitinib (n=27) |
| Overall Response Rate (ORR) | 55.6%[1] |
| Median Progression-Free Survival (mPFS) | 14.8 months[1] |
| Median Overall Survival (mOS) | 19.6 months[1] |
| Median Duration of Response (mDOR) | 18.4 months[1] |
Table 2: Efficacy of Second-Line Axitinib Monotherapy in Advanced ccRCC
| Efficacy Endpoint | AXIS Trial: Axitinib (n=361) | Real-World Data (Swedish cohort, n=110) |
| Overall Response Rate (ORR) | 19.4% | Not Reported |
| Median Progression-Free Survival (mPFS) | 6.7 months[2] | 5.2 months[3] |
| Median Overall Survival (mOS) | 20.1 months[4] | 12.2 months[3] |
| Median Duration of Response (mDOR) | 11.0 months | Not Reported |
Table 3: Efficacy of First-Line Standard of Care Combination Therapies in Advanced ccRCC
| Efficacy Endpoint | KEYNOTE-426: Pembrolizumab + Axitinib (n=432) | CheckMate 214: Nivolumab + Ipilimumab (ITT population, n=550) |
| Overall Response Rate (ORR) | 60.6%[5] | 39.5%[6][7] |
| Median Progression-Free Survival (mPFS) | 15.7 months[5] | 11.6 months |
| Median Overall Survival (mOS) | 47.2 months[5] | 55.7 months |
| Median Duration of Response (mDOR) | 23.6 months | 76.2 months[6][7] |
Experimental Protocols
This compound + Axitinib (NCT02535533)
-
Study Design: A Phase I, open-label, single-arm, dose-escalation and expansion study to evaluate the safety, tolerability, and preliminary anti-tumor activity of SLM in combination with axitinib.[7]
-
Patient Population: Patients aged ≥18 years with histologically and radiologically confirmed advanced or metastatic ccRCC who had received at least one prior systemic therapy.[7] Patients with prior axitinib treatment were allowed if the last dose was at least 6 months prior to enrollment.[7] Key inclusion criteria included measurable disease by RECIST 1.1 and an ECOG performance status of 0-2.[7]
-
Treatment Protocol:
-
Dose Escalation Phase: Escalating doses of SLM (2500, 3000, and 4000 µg) were administered orally twice daily for 14 days, followed by once-daily dosing concurrently with axitinib 5 mg twice daily.[7]
-
Expansion Cohort: Patients were treated at the maximum tolerated dose of 4000 µg SLM orally twice daily for 14 days, followed by once-daily SLM in combination with axitinib 5 mg twice daily.[5]
-
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[7]
Axitinib Monotherapy (AXIS Trial)
-
Study Design: A randomized, open-label, multicenter, Phase III trial comparing the efficacy and safety of axitinib with sorafenib (B1663141) in patients with metastatic RCC after failure of one prior systemic therapy.
-
Patient Population: Patients with clear-cell metastatic RCC who had progressed on one prior systemic therapy (sunitinib, bevacizumab, temsirolimus, or cytokine-based therapy).
-
Treatment Protocol: Patients were randomized 1:1 to receive axitinib 5 mg twice daily or sorafenib 400 mg twice daily.
-
Efficacy Assessment: The primary endpoint was progression-free survival, assessed by a masked, independent radiology review committee.[4]
Signaling Pathways and Mechanisms of Action
Axitinib: VEGFR Signaling Inhibition
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[8][9] In ccRCC, the loss of the von Hippel-Lindau (VHL) tumor suppressor gene is common, leading to the stabilization and accumulation of HIFs. HIFs, in turn, upregulate the expression of pro-angiogenic factors, most notably VEGF.[10] VEGF binds to its receptors on endothelial cells, activating downstream signaling pathways such as the PI3K/Akt and RAF/MEK/ERK pathways, which promote endothelial cell proliferation, migration, and survival, leading to tumor angiogenesis.[10][11] Axitinib competitively binds to the ATP-binding pocket of the VEGFRs, inhibiting their autophosphorylation and blocking downstream signaling, thereby inhibiting angiogenesis and tumor growth.[9][11]
This compound: Potential Mechanisms in Cancer
L-selenomethionine is an organic form of selenium, an essential trace element.[12] Selenium exerts its biological effects through incorporation into selenoproteins, which have various functions, including antioxidant defense and redox regulation.[12] In the context of cancer, selenium compounds, including SLM, have been investigated for their pro-apoptotic and anti-proliferative effects.[13] One of the key proposed mechanisms relevant to ccRCC is the ability of selenium to promote the degradation of HIF-1α.[2][3][4][13] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for proteasomal degradation by the VHL E3 ubiquitin ligase complex. In the hypoxic tumor microenvironment of ccRCC, this degradation is impaired. SLM is thought to enhance HIF-1α degradation, potentially through a VHL-independent mechanism, thereby reducing the transcription of VEGF and other genes involved in tumor progression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell-Type-Specific Regulation of Degradation of Hypoxia-Inducible Factor 1α: Role of Subcellular Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Phase I Clinical Trial of High Doses of Seleno-L-methionine in Combination with Axitinib in Patients with Previously Treated Metastatic Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second-line treatments for the management of advanced renal cell carcinoma: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Expression levels of VEGF-C and VEGFR-3 in renal cell carcinoma and their association with lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The place of VEGF inhibition in the current management of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axitinib after Treatment Failure with Sunitinib or Cytokines in Advanced Renal Cell Carcinoma—Systematic Literature Review of Clinical and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Trivalent PROTAC SIM1 Outperforms Bivalent Counterparts in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), a novel trivalent PROTAC, SIM1, has demonstrated significantly enhanced potency and sustained efficacy in degrading BET family proteins compared to traditional bivalent PROTACs.[1][2][3] This comparison guide provides a detailed head-to-head analysis of SIM1 and bivalent PROTACs, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Valencies
Bivalent proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] The process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.[6]
Trivalent PROTACs, such as SIM1, represent a significant advancement on this technology. SIM1 is composed of a bivalent BET inhibitor and an E3 ligase ligand, tethered via a branched linker.[2][3] This trivalent design enhances the degradation process through two key mechanisms:
-
Avidity: By having two binding sites for the target protein (in the case of SIM1, the two bromodomains of a BET protein), the trivalent PROTAC exhibits a much stronger and more sustained interaction with the target.[1][7]
-
Cooperativity: The simultaneous binding to both bromodomains of the BET protein and the E3 ligase (VHL in the case of SIM1) leads to the formation of a highly stable ternary complex.[1][2][3] This enhanced stability and favorable orientation accelerate the rate of ubiquitination and subsequent degradation.
The result is a more potent and efficient degradation of the target protein at lower concentrations, as well as a more sustained effect over time.[1][2]
Quantitative Performance: SIM1 vs. Bivalent PROTACs
Experimental data clearly demonstrates the superior degradation potency of SIM1 compared to the bivalent PROTAC MZ1. The half-maximal degradation concentration (DC50) values, which represent the concentration of the degrader required to reduce the target protein level by 50%, are significantly lower for SIM1 across all tested BET family members.
| Degrader | Target Protein | DC50 (nM) in HEK293 cells (4h treatment) |
| SIM1 (Trivalent) | BRD2 | 1.1 |
| BRD3 | 3.3 | |
| BRD4 | 0.7 | |
| MZ1 (Bivalent) | BRD2 | 920 |
| BRD3 | >1000 | |
| BRD4 | 25 |
Data sourced from Imaide et al., Nat. Chem. Biol. (2021).[1]
These results highlight that SIM1 is orders of magnitude more potent than its bivalent counterpart in degrading BET proteins.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs like SIM1.
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8][9][10]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MV4;11) at an appropriate density and allow them to adhere overnight.[9] Treat the cells with a serial dilution of the PROTAC (e.g., SIM1 or a bivalent PROTAC) for a specified time course (e.g., 4, 8, 16, or 24 hours).[9] Include a vehicle-only control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[9] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[10] Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 values can then be calculated from the dose-response curves.
This assay measures the effect of PROTAC treatment on cell proliferation and cytotoxicity.[8][11]
Methodology:
-
Cell Seeding: Seed cells (e.g., MV4;11, A549, HL-60) in 96-well plates at a density that allows for logarithmic growth during the experiment.[8][11]
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the PROTAC. Include a vehicle control.[8]
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Viability Measurement:
-
For CellTiter-Glo® Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[11]
-
-
Data Acquisition: Measure the luminescence (for CellTiter-Glo®) or absorbance at 450 nm (for CCK-8) using a microplate reader.[8][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values.
Conclusion
The development of trivalent PROTACs like SIM1 marks a significant step forward in the field of targeted protein degradation.[7] By leveraging avidity and cooperativity, SIM1 achieves a more potent and sustained degradation of BET proteins compared to its bivalent predecessors.[1][2][3] This enhanced efficacy translates to more potent anti-cancer activity, highlighting the therapeutic potential of this novel approach.[1][2] The experimental protocols provided herein offer a robust framework for researchers to evaluate and compare the performance of different TPD technologies.
References
- 1. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity | MRC PPU [ppu.mrc.ac.uk]
- 3. [PDF] Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity | Semantic Scholar [semanticscholar.org]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 6. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SLM6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of SLM6, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other known CDK9 inhibitors. The following sections detail quantitative specificity data, in-depth experimental protocols, and visualizations of the relevant signaling pathways and workflows to facilitate a thorough evaluation of this compound's selectivity profile.
Performance Comparison of Selective CDK9 Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the available quantitative data for this compound and a selection of alternative CDK9 inhibitors. The data is primarily derived from broad-panel kinase screening assays, such as KINOMEscan®, which measure the binding affinity of a compound against a large number of kinases.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | CDK9 | Potent (sub-micromolar) | Data not publicly available from broad kinome screen. High potency against Multiple Myeloma cells is driven by CDK9 inhibition. | [Dolloff et al., 2012] |
| NVP-2 | CDK9/CycT | < 0.514 | Highly selective. The only other kinases inhibited >90% in a 468-kinase screen were DYRK1B (IC50 = 350 nM), CDK7, and CDK13.[1] | [Olson et al., 2018][1] |
| AZD4573 | CDK9 | < 4 | High selectivity versus other kinases, including other CDK family members.[2][3] In a screen of 468 kinases, only 16 showed >90% reduction in binding at 100 nM.[4] | [Barlaam et al., 2018][5] |
| MC180295 | CDK9 | 5 | At least 22-fold more selective for CDK9 over other CDKs.[6] Highly potent against multiple cancer cell lines.[7] | [Bialeschki et al., 2024][8] |
| Flavopiridol | CDK9 | 3 | Pan-CDK inhibitor. Also inhibits CDK1, CDK2, CDK4, CDK6, and CDK7 with similar potency. | [Senderowicz, 1999] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | EC50 / GI50 (nM) | Notes | Reference |
| This compound | Multiple Myeloma | Potent (sub-micromolar) | Induces apoptosis in multiple myeloma cells. | [Dolloff et al., 2012] |
| NVP-2 | MOLT4 | 9 | Induces apoptosis. | [Olson et al., 2018][1] |
| AZD4573 | MV4-11 (AML) | 13.7 (caspase activation) | Rapid induction of apoptosis in various hematological cancer cell lines.[5] | [Barlaam et al., 2018][5] |
| MC180295 | 46 cancer cell lines | 171 (median) | Highest potency in AML cell lines with MLL translocations.[7] | [Bialeschki et al., 2024][8] |
| Flavopiridol | Various | Varies | Broad anti-proliferative activity. | [Senderowicz, 1999] |
Signaling Pathway and Experimental Workflows
To fully appreciate the specificity of this compound, it is essential to understand the biological context in which its target, CDK9, operates, as well as the experimental procedures used to measure its selectivity.
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, which also contains a cyclin partner (T1, T2a, T2b, or K), plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for productive elongation of mRNA transcripts for a multitude of genes, including many proto-oncogenes and anti-apoptotic factors. By inhibiting CDK9, this compound effectively stalls transcription, leading to the depletion of short-lived proteins that are critical for cancer cell survival.
Caption: CDK9 signaling pathway and the mechanism of action for this compound.
Experimental Workflow: Kinase Inhibitor Specificity Profiling
A standard approach to determine the specificity of a kinase inhibitor like this compound is to perform a broad kinase panel screen. The KINOMEscan® platform is a widely used example of such a technology. The general workflow for this type of assay is depicted below.
Caption: General workflow for KINOMEscan®-like specificity profiling.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. Below are methodologies for key experiments used to characterize the specificity and cellular effects of CDK9 inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced.
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 (active)
-
Kinase substrate (e.g., peptide derived from the Pol II CTD)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM with 10-point, 3-fold dilutions. Further dilute the this compound series in Kinase Assay Buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a 4x solution of CDK9/Cyclin T1 in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically through a titration to find the concentration that yields about 80% of the maximum signal (EC80). Prepare a 2x solution of the kinase substrate and ATP in Kinase Assay Buffer. A typical ATP concentration is 10 µM, which is often near the Km for many kinases.[9]
-
Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the 4x this compound dilutions. Include positive control wells (with DMSO vehicle) and blank wells (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks. Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Subtract the average signal from the blank wells from all other measurements. The IC50 value is calculated by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
Objective: To confirm the engagement of this compound with CDK9 in intact cells.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Primary antibody against CDK9
-
Secondary HRP-conjugated antibody
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature gradient would be from 40°C to 70°C in 2-3°C increments.
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[12]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform Western blotting using an anti-CDK9 antibody to detect the amount of soluble CDK9 remaining at each temperature.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Proteomics for Off-Target Identification
Mass spectrometry-based quantitative proteomics can provide an unbiased, global view of a compound's protein interactions within the cell, helping to identify potential off-targets.
Objective: To identify the global proteome-wide targets and off-targets of this compound in a cellular context.
Methodology Overview: This is a complex workflow that typically involves the following key steps:
-
Experimental Design: This can be based on affinity purification using a tagged version of this compound or by analyzing changes in the proteome's thermal stability (similar to CETSA but on a proteome-wide scale, known as thermal proteome profiling or TPP).
-
Sample Preparation: Cells are treated with this compound or a vehicle control. For affinity purification, cells are lysed and the lysate is incubated with beads coupled to the this compound analog. For TPP, intact cells or lysates are subjected to a temperature gradient.
-
Protein Digestion: Proteins are extracted and digested into peptides, often using trypsin. For quantitative analysis, peptides can be labeled with isotopic tags (e.g., TMT or SILAC).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are used to identify and quantify thousands of proteins. For affinity purification, proteins that are significantly enriched in the this compound-treated sample are potential targets. For TPP, proteins that show a significant thermal shift upon this compound treatment are identified as interactors.
This comprehensive approach allows for the identification of both the intended target (CDK9) and any unforeseen off-target interactions, providing a complete picture of this compound's specificity.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. benchchem.com [benchchem.com]
Phase 1 Clinical Trial of SLM6 in Metastatic Clear Cell Renal Cell Carcinoma: A Comparative Analysis
A detailed review of the phase 1 clinical trial results for Seleno-L-methionine (SLM) in combination with axitinib (B1684631) for the treatment of previously treated metastatic clear cell renal cell carcinoma (ccRCC) reveals a promising safety and efficacy profile. This guide provides a comprehensive comparison of the SLM6 trial data with established standard-of-care treatments, detailed experimental protocols, and a visualization of the proposed mechanism of action.
Executive Summary
The combination of high-dose Seleno-L-methionine (SLM) with the tyrosine kinase inhibitor (TKI) axitinib has demonstrated encouraging clinical activity and a manageable safety profile in a phase 1 clinical trial for patients with metastatic clear cell renal cell carcinoma (ccRCC) who have progressed on prior therapies. The study, identified by ClinicalTrials.gov identifier NCT02535533, established a maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) for SLM in this combination.[1] When compared to historical data for single-agent TKIs and modern combination therapies, the SLM and axitinib combination shows potential, particularly in a patient population with prior treatment exposure.
Comparative Efficacy and Safety Analysis
The following tables summarize the key efficacy and safety findings from the this compound phase 1 trial and provide a comparison with other relevant treatments for metastatic ccRCC.
Table 1: Efficacy of SLM + Axitinib in Previously Treated Metastatic ccRCC
| Efficacy Endpoint | SLM (4,000 µg) + Axitinib (n=27) |
| Overall Response Rate (ORR) | 55.6% |
| Median Duration of Response | 18.4 months |
| Median Progression-Free Survival (PFS) | 14.8 months |
| Median Overall Survival (OS) | 19.6 months |
Data from the expansion cohort of the phase 1 trial at the recommended phase 2 dose.[2][3][4]
Table 2: Comparison of Efficacy with Standard Therapies in Metastatic ccRCC
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SLM + Axitinib | Previously Treated | 55.6% | 14.8 months | 19.6 months |
| Pembrolizumab + Axitinib | Treatment-Naïve | 60.3% | 15.7 months | 45.7 months |
| Sunitinib | Treatment-Naïve | 39.8% | 11.2 months | 47.2 months |
| Nivolumab | Previously Treated | 25% | 4.6 months | 25.0 months |
Efficacy data for comparator arms are from their respective pivotal trials and are provided for context. Direct comparison is limited by differences in trial design and patient populations.[2][3][4]
Table 3: Common Adverse Events (AEs) in the SLM + Axitinib Trial
| Adverse Event | Frequency |
| Fatigue | Most Common |
| Diarrhea | Most Common |
| Hypertension | Most Common |
| Nausea | Most Common |
| Anorexia | Most Common |
| Cough | Most Common |
| Proteinuria | Most Common |
| Weight Loss | Most Common |
No dose-limiting toxicities (DLTs) were observed at the 4,000 µg SLM dose level.
Experimental Protocols
Study Design and Patient Population
The phase 1 trial of SLM in combination with axitinib was a 3+3 dose-escalation study with an expansion cohort.[2][4]
-
Inclusion Criteria: Patients aged 18 years or older with histologically and radiologically confirmed advanced or metastatic ccRCC who had received at least one prior systemic therapy.[2][4]
-
Exclusion Criteria: Patients who had received axitinib within 6 months prior to enrollment.[2][4]
Dosing and Administration
-
Dose Escalation Cohorts: SLM was administered orally twice daily for 14 days, followed by once daily dosing, at escalating dose levels of 2,500 µg, 3,000 µg, and 4,000 µg.[2][4]
-
Axitinib Dosing: Axitinib was administered concurrently at a standard dose of 5 mg twice daily.[2][4]
-
Expansion Cohort: Patients were treated at the MTD of 4,000 µg of SLM.[2][4]
Endpoints
-
Primary Endpoint: Safety and tolerability, and to determine the MTD of SLM in combination with axitinib.
-
Secondary Endpoints: Efficacy, including ORR, PFS, and OS.[2]
Mechanism of Action: SLM and HIF-1α Degradation
Preclinical data suggest that SLM enhances the degradation of hypoxia-inducible factor-1α (HIF-1α) and HIF-2α.[2][3][4] In ccRCC, the loss of the von Hippel-Lindau (VHL) tumor suppressor gene often leads to the stabilization and accumulation of HIF-α subunits, which in turn drives the transcription of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). Axitinib is a potent inhibitor of VEGF receptors. The combination of SLM and axitinib therefore targets this pathway at two different points: SLM by promoting HIF-α degradation and axitinib by blocking VEGF signaling.
Below is a diagram illustrating the proposed mechanism of action.
Experimental Workflow
The following diagram outlines the workflow of the phase 1 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. Phase I Clinical Trial of High Doses of Seleno-L-methionine in Combination with Axitinib in Patients with Previously Treated Metastatic Clear-cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SLM6: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of both personnel and the ecosystem. This guide provides a comprehensive overview of the proper disposal procedures for SLM6, a potent, biologically active small molecule. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Given the potent nature of this compound, it should be handled as a potentially hazardous substance. All personnel must wear appropriate personal protective equipment (PPE), including but not limited to:
-
Lab Coat: To protect against skin contact.
-
Safety Glasses: To prevent eye exposure.
-
Gloves: Chemically resistant gloves are required.
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The following procedures outline the correct method for disposing of waste containing this compound, based on standard practices for hazardous chemical waste management.
Step 1: Waste Identification and Segregation
Proper segregation of waste at the point of generation is critical to prevent unintended chemical reactions and ensure correct disposal pathways.[1]
-
Solid Waste: This category includes unused or expired pure compounds, as well as consumables contaminated with this compound such as pipette tips, tubes, gloves, and bench paper.[1]
-
Liquid Waste: This includes stock solutions, experimental solutions, and the initial rinse of any container that has held the compound.[1]
Step 2: Waste Collection and Containment
Utilize designated, chemically compatible, and clearly labeled containers for the collection of this compound waste.
-
For Solid Waste: Collect in a sealable plastic bag or a designated solid waste container that is clearly labeled.[1]
-
For Liquid Waste: Use a non-reactive, leak-proof container with a secure screw-top cap. The container must be labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent system (e.g., "in DMSO"), and an approximate concentration or volume of the active compound.[1]
All waste containers must be kept closed except when actively adding waste.[2] Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[1] To mitigate the impact of potential leaks or spills, store containers in secondary containment, such as a chemical-resistant tray.[1]
Step 3: Empty Container Management
Empty containers that previously held this compound require proper handling to remove any chemical residues.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the chemical.[2][3] The rinsate from the first rinse must be collected and treated as hazardous liquid waste.[1][2] Subsequent rinses with water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Label Defacement: After triple rinsing, completely remove or deface the original product label to avoid any confusion.[1][3]
-
Final Disposal: The cleaned and defaced container can then be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.[1]
Prohibited Disposal Methods
To prevent environmental contamination and ensure the safety of all personnel, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this compound or any solutions containing it down the sink or drain.[1]
-
DO NOT discard this compound in the regular trash.[1]
-
DO NOT attempt to neutralize the chemical without specific, validated protocols and appropriate safety measures.[1]
-
DO NOT dispose of the compound by evaporation in a fume hood.[3]
Hazardous Waste Generator Status
The volume of hazardous waste your laboratory generates determines your generator status, which dictates specific regulatory requirements.
| Generator Status | Monthly Generation of Hazardous Waste | Monthly Generation of Acutely Hazardous Waste |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) | > 1 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2205 lbs) | > 1 kg |
Data sourced from the Environmental Protection Agency (EPA) guidelines.[4]
Laboratories classified as SQGs or LQGs have additional responsibilities, including obtaining an EPA Identification Number and adhering to specific reporting and record-keeping practices.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
References
Navigating Laboratory Safety: A General Guide to Personal Protective Equipment for Chemical Handling
Initial searches for a chemical substance designated "SLM6" have not yielded a corresponding Safety Data Sheet (SDS) or chemical profile. Instead, "this compound" is a commonly referenced model for an LED light fixture.[1][2][3][4] Without a specific chemical identifier, providing precise Personal Protective Equipment (PPE) recommendations is not possible. The following guide offers a comprehensive framework for researchers, scientists, and drug development professionals to determine the necessary PPE for handling hazardous chemicals.
This guide will equip you with the foundational knowledge to assess risks and select the appropriate protective gear, ensuring a safe laboratory environment.
Understanding the Hierarchy of Controls
Before selecting PPE, it is crucial to consider the hierarchy of controls, a system designed to minimize or eliminate exposure to hazards. PPE is the last line of defense. The levels of control are:
-
Elimination/Substitution: Removing the hazardous chemical or replacing it with a less hazardous one.
-
Engineering Controls: Isolating people from the hazard through equipment like fume hoods, glove boxes, or other ventilated enclosures.
-
Administrative Controls: Changing the way people work, such as implementing standard operating procedures (SOPs), providing training, and establishing restricted areas.
-
Personal Protective Equipment (PPE): Protecting the worker with specialized equipment.
The Role of the Safety Data Sheet (SDS)
The Safety Data Sheet (SDS) is the most critical document for determining the appropriate PPE. Every chemical manufacturer is required to provide an SDS, which contains detailed information about the substance's hazards and handling procedures. Key sections to consult for PPE recommendations are:
-
Section 2: Hazards Identification: Describes the chemical's potential health and physical hazards.
-
Section 7: Handling and Storage: Provides safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: This section will provide specific recommendations for PPE, including the type of eye and face protection, skin protection (gloves, lab coats), and respiratory protection required.
Levels of Personal Protective Equipment
The Occupational Safety and Health Administration (OSHA) has categorized PPE into four levels of protection. The selection of a specific level is based on the anticipated hazards.
| PPE Level | Description | Typical Ensemble |
| Level A | Required when the highest level of respiratory, skin, eye, and mucous membrane protection is needed. | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator with escape SCBA. - Totally encapsulating chemical-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with a steel toe and shank. |
| Level B | Required when the highest level of respiratory protection is needed, but a lesser level of skin protection is required. | - Positive-pressure, full-facepiece SCBA or supplied-air respirator with escape SCBA. - Hooded chemical-resistant clothing (overalls, long-sleeved jacket, coveralls). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with a steel toe and shank. |
| Level C | Required when the concentration and type of airborne substance are known and the criteria for using an air-purifying respirator are met. | - Full-face or half-mask air-purifying respirator. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with a steel toe and shank. |
| Level D | The minimum protection required. Used for nuisance-level exposures only. | - Coveralls. - Safety glasses or chemical splash goggles. - Chemical-resistant gloves. - Chemical-resistant boots or shoes. |
Protocol for PPE Selection and Use
Follow this step-by-step protocol to ensure you are adequately protected when handling any laboratory chemical.
-
Hazard Assessment:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for the specific chemical you will be handling.
-
Identify the primary hazards (e.g., corrosive, flammable, toxic, reactive).
-
Evaluate the potential for exposure via inhalation, skin contact, eye contact, or ingestion.
-
Consider the physical form of the chemical (solid, liquid, gas) and the procedure being performed (e.g., heating, vortexing, sonicating).
-
-
Selection of Appropriate PPE:
-
Eye and Face Protection: Based on the SDS, select safety glasses with side shields, chemical splash goggles, or a face shield.
-
Skin Protection:
-
Gloves: Consult the SDS and glove manufacturer's compatibility charts to select the appropriate glove material (e.g., nitrile, neoprene, butyl rubber) and thickness. Ensure the breakthrough time of the glove material is sufficient for the duration of the task.
-
Protective Clothing: A standard lab coat is the minimum requirement. For highly hazardous materials, chemical-resistant aprons, gowns, or full-body suits may be necessary.
-
-
Respiratory Protection: If the SDS indicates a respiratory hazard and engineering controls (like a fume hood) are insufficient, a respirator will be required. The type of respirator (e.g., N95, half-mask with specific cartridges, full-face, SCBA) will be specified in the SDS. A formal respiratory protection program, including fit testing and training, is required for respirator use.
-
-
Donning and Doffing Procedures:
-
Donning (Putting On): Follow the correct sequence to avoid contamination. A general sequence is: gown, mask or respirator, goggles or face shield, and finally, gloves.
-
Doffing (Taking Off): This is a critical step to prevent self-contamination. A typical sequence is: gloves, goggles or face shield, gown, and finally, mask or respirator. Always wash your hands thoroughly after removing all PPE.
-
-
Inspection and Maintenance:
-
Before each use, inspect all PPE for any damage, such as cracks, tears, or holes.
-
Clean and maintain reusable PPE according to the manufacturer's instructions.
-
Store PPE in a clean, dry location away from chemical storage areas.
-
-
Disposal:
-
Dispose of single-use PPE in the appropriate waste container.
-
Contaminated PPE must be disposed of as hazardous waste, following your institution's and local regulations.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: Workflow for Hazard Assessment and PPE Selection.
By following this structured approach, researchers can confidently and safely handle hazardous chemicals, ensuring their personal safety and the integrity of their work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- 1. Liteline - Product Details - 6" Round LED Slim Profile Recess Retrofit, 12W, Wet Location [liteline.com]
- 2. LITELINE Round Trim for this compound Series SLIMLED Plus, Brushed Nickel [gescan.com]
- 3. LITELINE CORP this compound-40-WH LED Recessed Light Modules | WESCO Canada [buy.wesco.ca]
- 4. idealimg.idealsupply.com [idealimg.idealsupply.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
